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Core Science & Biosynthesis

Foundational

SR12418: A Technical Guide to its Mechanism of Action as a REV-ERB Agonist

For Researchers, Scientists, and Drug Development Professionals Abstract SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). By enhancing the natural transcr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). By enhancing the natural transcriptional repression activity of these receptors, SR12418 modulates key physiological processes, including circadian rhythms, metabolism, and inflammation. This document provides a comprehensive technical overview of the mechanism of action of SR12418, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. SR12418 has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, primarily through its ability to suppress the development and function of pro-inflammatory T helper 17 (TH17) cells.

Core Mechanism of Action: REV-ERB Agonism

SR12418 functions as a specific synthetic ligand for the REV-ERB nuclear receptors.[1][2][3] Unlike some nuclear receptors that activate gene transcription upon ligand binding, REV-ERBα and REV-ERBβ are transcriptional repressors.[3] The binding of an agonist like SR12418 enhances this repressive activity.

The primary mechanism involves the recruitment of corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3), to the DNA response elements of REV-ERB target genes.[3] This leads to chromatin condensation and the silencing of gene expression. The endogenous ligand for REV-ERB is heme, which plays a crucial role in coordinating circadian rhythms and metabolic processes.[3]

A key target of REV-ERB-mediated repression is the Bmal1 gene, a core component of the circadian clock machinery. By suppressing Bmal1, REV-ERB agonists can modulate circadian rhythms.

Signaling Pathway Diagram

SR12418_Mechanism_of_Action SR12418 Mechanism of Action cluster_nucleus Nucleus REV-ERB REV-ERB Target Gene Target Gene REV-ERB->Target Gene Binds to RORE Repression Repression REV-ERB->Repression Transcriptional Repression NCoR/HDAC3 NCoR/HDAC3 NCoR/HDAC3->REV-ERB Recruitment SR12418 SR12418 SR12418->REV-ERB Agonist Binding

Caption: SR12418 binds to and activates REV-ERB, enhancing the recruitment of the NCoR/HDAC3 corepressor complex to repress target gene transcription.

Quantitative Data Summary

SR12418 has been shown to be more potent than the earlier REV-ERB agonist, SR9009. The following tables summarize the available quantitative data for SR12418.

Table 1: In Vitro Activity of SR12418
Assay TypeTargetMetricValue (nM)Reference
Bmal1-Luciferase Reporter AssayREV-ERBαIC5068[1]
Bmal1-Luciferase Reporter AssayREV-ERBβIC50119
Table 2: In Vivo Efficacy of SR12418
Animal ModelDiseaseDosing RegimenKey OutcomesReference
MouseExperimental Autoimmune Encephalomyelitis (EAE)50 mg/kg, i.p., b.i.d.Delayed disease onset and reduced severity[2][4]
MouseAdoptive T Cell Transfer Colitis50 mg/kg, i.p., b.i.d.Suppression of TH17-driven inflammation[3][4]

Note: i.p. = intraperitoneal; b.i.d. = twice daily.

Effects on T Helper 17 (TH17) Cells

A significant aspect of SR12418's mechanism of action in the context of autoimmune diseases is its inhibitory effect on TH17 cells.[2][4] These cells are a subset of T helper cells that play a critical role in the pathogenesis of diseases like multiple sclerosis (modeled by EAE) and inflammatory bowel disease.

SR12418 has been shown to:

  • Suppress TH17 cell development: It inhibits the differentiation of naive T cells into TH17 cells.[4]

  • Reduce RORγt expression: It decreases the expression of RORγt, the master transcription factor that drives TH17 cell lineage commitment.[2][4]

  • Inhibit pro-inflammatory cytokine production: It curtails the production of key TH17 effector cytokines, such as Interleukin-17A (IL-17A).[4]

TH17 Differentiation Pathway and SR12418 Intervention

TH17_Differentiation_and_SR12418 SR12418 Intervention in TH17 Differentiation Naive T Cell Naive T Cell TH17 Cell TH17 Cell Naive T Cell->TH17 Cell Differentiation IL-17A IL-17A TH17 Cell->IL-17A Produces RORγt RORγt RORγt->TH17 Cell Drives SR12418 SR12418 REV-ERB REV-ERB SR12418->REV-ERB Activates REV-ERB->RORγt Inhibits Expression

Caption: SR12418 activates REV-ERB, which in turn inhibits the expression of RORγt, a key transcription factor for TH17 cell differentiation and function.

Pharmacokinetics

Detailed pharmacokinetic parameters for SR12418 in mice, such as Cmax, Tmax, and half-life, are not publicly available. However, it has been reported that SR12418 exhibits a "significantly improved plasma exposure" in mice compared to the earlier REV-ERB agonist, SR9009.[2][3] This improved pharmacokinetic profile makes it more suitable for in vivo studies.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the activity of SR12418. These are based on established methodologies and may not reflect the exact protocols used in the original studies, for which specific details are not fully available.

Bmal1-Luciferase Reporter Assay

This assay is used to quantify the potency of REV-ERB agonists by measuring their ability to repress the transcription of a luciferase reporter gene driven by the Bmal1 promoter.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with expression vectors for REV-ERBα or REV-ERBβ and a reporter plasmid containing the firefly luciferase gene under the control of the Bmal1 promoter. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of SR12418 or vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation with the compound, cells are lysed.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.

    • The normalized data is then used to generate a dose-response curve, and the IC50 value is calculated using non-linear regression.

Experimental Workflow: Bmal1-Luciferase Reporter Assay

Bmal1_Luciferase_Assay_Workflow Workflow for Bmal1-Luciferase Reporter Assay Seed HEK293 Cells Seed HEK293 Cells Transfect with Plasmids Transfect with Plasmids Seed HEK293 Cells->Transfect with Plasmids Day 1 Treat with SR12418 Treat with SR12418 Transfect with Plasmids->Treat with SR12418 Day 2 Measure Luciferase Activity Measure Luciferase Activity Treat with SR12418->Measure Luciferase Activity Day 3-4 Calculate IC50 Calculate IC50 Measure Luciferase Activity->Calculate IC50 Data Analysis Plasmids REV-ERBα/β Expression Vector Bmal1-Luc Reporter Renilla Luciferase Control Plasmids->Transfect with Plasmids

Caption: A typical workflow for a Bmal1-luciferase reporter assay to determine the potency of REV-ERB agonists.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the human autoimmune disease multiple sclerosis.

Methodology:

  • Animals:

    • Female C57BL/6 mice, 8-12 weeks old.

  • Induction of EAE:

    • On day 0, mice are immunized subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

    • On day 0 and day 2, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.

  • Compound Treatment:

    • SR12418 is dissolved in a vehicle such as a 10/10/80 formulation of DMSO/Tween80/H₂O.

    • Treatment with SR12418 (50 mg/kg, i.p., b.i.d.) or vehicle is initiated at the time of immunization (prophylactic regimen) or after disease onset (therapeutic regimen).

  • Clinical Scoring:

    • Mice are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization. The scoring is typically as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.

  • Immunological Analysis:

    • At the peak of the disease or at the end of the study, spleen, lymph nodes, and central nervous system (CNS) are harvested.

    • Infiltration of immune cells, particularly CD4+ T cells and TH17 cells, in the CNS is analyzed by flow cytometry.

Adoptive T Cell Transfer Colitis Model

This model is used to study T cell-driven intestinal inflammation, which is relevant to inflammatory bowel disease.

Methodology:

  • Animals:

    • Donor: Wild-type mice (e.g., C57BL/6).

    • Recipient: Immunodeficient mice (e.g., Rag1-/-).

  • T Cell Isolation and Transfer:

    • Spleens and lymph nodes are harvested from donor mice.

    • CD4+ T cells are isolated, and the naive T cell population (CD4+CD45RBhigh) is purified by cell sorting.

    • A suspension of naive T cells is injected intraperitoneally into the recipient immunodeficient mice.

  • Compound Treatment:

    • SR12418 (50 mg/kg, i.p., b.i.d.) or vehicle treatment is typically initiated a few weeks after T cell transfer.

  • Disease Monitoring:

    • Mice are monitored for weight loss and signs of colitis (e.g., diarrhea, hunched posture).

    • At the end of the study, colons are collected for histological analysis of inflammation and measurement of inflammatory markers.

  • Immunological Analysis:

    • Lamina propria lymphocytes are isolated from the colon to analyze the phenotype of the infiltrating T cells, particularly the frequency of TH17 cells, by flow cytometry.

Conclusion

SR12418 is a valuable research tool for investigating the physiological roles of REV-ERBα and REV-ERBβ. Its mechanism of action, centered on the enhancement of REV-ERB-mediated transcriptional repression, has profound effects on inflammatory pathways, particularly those driven by TH17 cells. The preclinical efficacy of SR12418 in models of autoimmune diseases highlights the therapeutic potential of targeting the REV-ERB nuclear receptors. Further research, including detailed pharmacokinetic and toxicological studies, will be crucial in determining the clinical translatability of this compound and the broader class of REV-ERB agonists.

References

Exploratory

SR12418: A Technical Guide to its Function as a REV-ERB Agonist in Autoimmunity

For Researchers, Scientists, and Drug Development Professionals Abstract SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). As key components of the circad...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). As key components of the circadian clock, the REV-ERBs are ligand-regulated transcription factors that play a critical role in modulating inflammatory and metabolic pathways. SR12418 has demonstrated significant efficacy in preclinical models of autoimmune diseases by suppressing T helper 17 (TH17) cell-driven inflammation. This document provides a comprehensive overview of the function, mechanism of action, and experimental validation of SR12418, presenting key data and methodologies for the scientific community.

Introduction

SR12418 is a second-generation REV-ERB agonist, developed as an improvement upon its predecessor, SR9009. It exhibits a superior pharmacological profile, including enhanced plasma exposure in vivo and minimal off-target activity.[1][2] The primary therapeutic potential of SR12418 lies in its ability to modulate the immune system, particularly in the context of autoimmune disorders. By activating REV-ERB, SR12418 effectively represses the genetic programs that drive the differentiation and pro-inflammatory function of TH17 cells, a lymphocyte subset implicated in the pathogenesis of numerous autoimmune diseases.[1][2]

Mechanism of Action: REV-ERB-Mediated Transcriptional Repression

SR12418 functions by binding to and activating the REV-ERB nuclear receptors, which are integral to the molecular clock machinery. REV-ERBs act as transcriptional repressors, and their activation by SR12418 enhances this repressive activity on target genes. This mechanism has profound effects on both the circadian rhythm and inflammatory signaling pathways.

Core Circadian Clock Regulation

The circadian clock is a complex network of transcriptional-translational feedback loops. The core loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of Period (Per) and Cryptochrome (Cry) genes. PER and CRY proteins, in turn, inhibit the activity of CLOCK/BMAL1, thus creating a rhythmic cycle. REV-ERBs form a secondary loop by repressing the transcription of Bmal1.[3][4][5][6] By activating REV-ERB, SR12418 can modulate the expression of core clock genes.

Suppression of TH17 Cell Differentiation and Function

A key function of SR12418 is its ability to suppress the development and pro-inflammatory activity of TH17 cells.[1][2] This is achieved through several interconnected mechanisms:

  • Inhibition of RORγt: REV-ERBα competes with RAR-related orphan receptor gamma t (RORγt), the master transcription factor for TH17 differentiation, for binding to regulatory elements in the genome.[3][4][7]

  • Repression of IL-17A Expression: SR12418 has been shown to dose-dependently drive REV-ERB-mediated repression of Il17a promoter activity.[2]

  • Downregulation of Pro-inflammatory Cytokines: Treatment with SR12418 leads to a reduction in the production of key TH17-associated cytokines, including IL-17A, interferon-gamma (IFNγ), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][2]

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Pharmacological activation of REV-ERB by its agonists has been demonstrated to inhibit the NF-κB signaling pathway.[1] This pathway is a central mediator of inflammation, and its suppression by SR12418 contributes to the compound's overall anti-inflammatory effects, including the reduction of microglial activation and neuroinflammation.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of SR12418.

Table 1: In Vitro Activity of SR12418

AssayTargetIC50Reference
Bmal1-luciferase Reporter AssayREV-ERBα68 nM[2]
Bmal1-luciferase Reporter AssayREV-ERBβ119 nM[2]

Table 2: In Vivo Efficacy of SR12418 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

ParameterVehicle ControlSR12418 (50 mg/kg, b.i.d.)Reference
Disease Incidence90%~20%[1][2]
Onset of Disease-Delayed[1][2]
Disease Severity-Reduced[1][2]
CD3+CD4+ T cells in CNS-Reduced frequency and number[1][2]
RORγt+ cells in CNS-Decreased frequency and number[1][2]
GM-CSF+ T cells in CNS-Significantly lower absolute number[1][2]
IL-17A+ cells in CNS-Decreased frequency and number[1][2]
IL-17A+IFNγ+ cells in CNS-Decreased number[1][2]

Experimental Protocols

In Vivo EAE Model
  • Animal Model: C57BL/6 mice.

  • Disease Induction: Mice are immunized to induce Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.

  • Drug Administration: SR12418 is dissolved in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% H₂O. The solution is administered intraperitoneally (i.p.) at a dose of 50 mg/kg twice daily (b.i.d.). A vehicle control group receives the same solution without SR12418. Treatment is initiated following immunization.[2]

  • Monitoring: Animals are monitored for clinical signs of EAE, and body weight is recorded.

  • Immunophenotyping: At the peak of the disease, draining lymph nodes (LNs) and the central nervous system (CNS) are harvested. Immune cell populations are analyzed by fluorescence-activated cell sorting (FACS) to quantify the frequencies and numbers of various T cell subsets, including CD3+, CD4+, RORγt+, GM-CSF+, IL-17A+, and IFNγ+ cells.[1][2]

In Vitro T Cell Differentiation
  • Cell Culture: Mouse CD4+ T cells are differentiated under TH17 polarizing conditions.

  • Treatment: The differentiating T cells are treated with either a vehicle control (DMSO) or SR12418.

  • Analysis: The expression of IL-17A and IFNγ is analyzed by flow cytometry to assess the effect of SR12418 on TH17 differentiation.[2]

Luciferase Reporter Assay
  • Cell Line: HEK293 cells are used for co-transfection assays.

  • Plasmids: Cells are co-transfected with plasmids expressing full-length REV-ERBα or REV-ERBβ and a luciferase reporter construct driven by the Il17a promoter.

  • Treatment: Transfected cells are treated with varying doses of SR12418.

  • Measurement: Luciferase activity is measured to determine the dose-dependent repression of Il17a promoter activity by SR12418.[2]

Signaling Pathways and Experimental Workflows

SR12418_Mechanism_of_Action cluster_0 SR12418 cluster_1 Cellular Entry cluster_2 Intracellular Signaling cluster_3 Downstream Effects SR12418 SR12418 Cell Target Cell (e.g., T cell, Microglia) SR12418->Cell Enters Cell REVERB REV-ERBα / REV-ERBβ SR12418->REVERB Binds to and Activates NFkB NF-κB Pathway REVERB->NFkB Inhibits RORgt RORγt REVERB->RORgt Competes with TH17 ↓ TH17 Differentiation ↓ Pro-inflammatory Cytokines (IL-17A, IFNγ, GM-CSF) REVERB->TH17 Suppresses Bmal1 ↓ Bmal1 Transcription (Circadian Regulation) REVERB->Bmal1 Represses Inflammation ↓ Inflammation ↓ Neuroinflammation NFkB->Inflammation Leads to RORgt->TH17 Drives

Caption: Mechanism of action of SR12418.

EAE_Experimental_Workflow cluster_0 Phase 1: Induction and Treatment cluster_1 Phase 2: Monitoring and Analysis cluster_2 Phase 3: Outcome Assessment Induction EAE Induction in Mice (Immunization) Treatment SR12418 Treatment (50 mg/kg, b.i.d., i.p.) Induction->Treatment Control Vehicle Control Treatment Induction->Control Monitoring Daily Monitoring (Clinical Score, Body Weight) Treatment->Monitoring Control->Monitoring Harvest Tissue Harvest at Peak Disease (CNS, Draining Lymph Nodes) Monitoring->Harvest FACS FACS Analysis of Immune Cells (T cell subsets, Cytokine Expression) Harvest->FACS Outcome Comparison of Disease Severity and Immune Cell Profiles FACS->Outcome

Caption: Experimental workflow for in vivo EAE studies.

TH17_Differentiation_Signaling cluster_0 Extracellular Signals cluster_1 Intracellular Signaling Cascades cluster_2 Key Transcription Factors cluster_3 SR12418 Intervention cluster_4 Gene Expression and Cellular Outcome TCR TCR Activation NFAT NFAT TCR->NFAT Activates Cytokines Cytokines (e.g., IL-6, TGF-β) STAT3 STAT3 Cytokines->STAT3 Activate RORgt RORγt STAT3->RORgt Induces IL17 IL-17A, IL-17F Transcription NFAT->IL17 Promotes RORgt->IL17 Promotes REVERB REV-ERBα REVERB->RORgt Inhibits SR12418 SR12418 SR12418->REVERB Activates TH17_phenotype TH17 Cell Differentiation and Pro-inflammatory Function IL17->TH17_phenotype Leads to

Caption: TH17 differentiation signaling pathway.

References

Foundational

Initial Efficacy of SR12418: A Novel REV-ERB Agonist in Autoimmune and Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the initial preclinical efficacy studies of SR12418, a synthetic small molecule agonist of the nuc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical efficacy studies of SR12418, a synthetic small molecule agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). SR12418 has demonstrated significant potential in modulating inflammatory responses, particularly those driven by T helper 17 (TH17) cells, offering a promising therapeutic avenue for autoimmune diseases.

Core Mechanism of Action: Regulation of TH17 Cell Differentiation

SR12418 exerts its primary effect by targeting the nuclear receptors REV-ERBα and REV-ERBβ.[1] As a potent agonist, it enhances the transcriptional repression activity of these receptors.[2][3] A key mechanism of its anti-inflammatory action lies in the negative regulation of TH17 cell development.[1] TH17 cells are critical drivers of inflammation in numerous autoimmune diseases.[4]

The lineage-defining transcription factor for TH17 cells is RORγt.[1][4] REV-ERBα and RORγt recognize and compete for the same DNA binding motifs (ROR response elements or ROREs) on target genes, such as the gene encoding for Interleukin-17A (IL-17A), a hallmark cytokine of TH17 cells.[3][5] By activating REV-ERBα, SR12418 enhances its ability to repress the transcription of RORγt and its target genes, thereby inhibiting TH17 cell differentiation and effector functions.[1][5]

SR12418_Mechanism_of_Action cluster_nucleus Cell Nucleus SR12418 SR12418 REVERB REV-ERBα/β SR12418->REVERB activates RORE RORE (e.g., on Il17a gene) REVERB->RORE binds & represses RORgt RORγt RORgt->RORE binds & activates IL17A IL-17A Transcription RORE->IL17A promotes TH17_Diff TH17 Differentiation IL17A->TH17_Diff drives caption Mechanism of SR12418 in TH17 cell regulation.

Caption: Mechanism of SR12418 in TH17 cell regulation.

Preclinical Efficacy in Autoimmune Models

SR12418 has demonstrated significant efficacy in preclinical mouse models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and colitis.[1][6]

Experimental Autoimmune Encephalomyelitis (EAE)

In a myelin oligodendrocyte glycoprotein (MOG)-induced EAE model, prophylactic treatment with SR12418 resulted in a delayed onset and reduced severity of the disease.[7] Furthermore, in a relapsing-remitting EAE model, therapeutic administration of SR12418 after the first wave of disease significantly reduced the severity of relapse.[1]

Table 1: Efficacy of SR12418 in EAE Models

ParameterVehicle ControlSR12418 (50 mg/kg, b.i.d.)Reference
Prophylactic EAE
Disease Incidence90%~20%[7]
Relapsing-Remitting EAE (Therapeutic)
Relapse Incidence12 out of 17 mice5 out of 17 mice[1]
Maximum Relapse Score2.5 - 3.5≤ 1[1]

Treatment with SR12418 was associated with a reduction in the frequency and number of CD3+CD4+ T cells, RORγt+ cells, and pathogenic IL-17A+ and IL-17A+IFNγ+ cells in both the draining lymph nodes and the central nervous system (CNS) at the peak of the disease.[1][7]

Colitis

In an adoptive T cell transfer model of colitis, therapeutic administration of SR12418 also proved effective.[1] Treatment led to a reduction in the frequency of α4β7+ T cells in the colon, suggesting that SR12418 may impede the homing of pathogenic T cells to the intestines.[1] A decreased frequency of RORγt+ and IL-17A+ cells was also observed in the colons of SR12418-treated mice.[1]

Pharmacokinetics and Specificity

SR12418 was developed as an improvement over the earlier REV-ERB agonist, SR9009, demonstrating significantly improved plasma exposure.[1] It is a potent agonist for both REV-ERBα (IC50 = 68 nM) and REV-ERBβ (IC50 = 119 nM) in a Bmal1-luciferase reporter assay.[1] Importantly, SR12418 has shown minimal off-target activity in a screen of 84 G-protein coupled receptors, ion channels, and transporters, and did not exhibit activity at other nuclear receptors, indicating a high degree of specificity for the REV-ERBs.[1]

Experimental Protocols

MOG-Induced EAE Model

EAE_Workflow Immunization Immunization: Mice immunized with MOG (35-55) peptide in CFA. Pertussis toxin administered on day 0 and 2. Treatment Treatment Initiation: SR12418 (50 mg/kg, i.p., b.i.d.) or vehicle administered daily. Immunization->Treatment Monitoring Disease Monitoring: Daily monitoring for clinical signs of EAE. Treatment->Monitoring Analysis Endpoint Analysis: Harvest of draining lymph nodes and CNS. FACS analysis for immune cell populations. Monitoring->Analysis caption Workflow for the MOG-induced EAE model.

Caption: Workflow for the MOG-induced EAE model.

  • Induction of EAE: Mice are immunized subcutaneously with MOG (35-55) peptide emulsified in Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of Pertussis toxin.[4]

  • Treatment: SR12418 is administered intraperitoneally (i.p.) at a dose of 50 mg/kg twice daily (b.i.d.) in a vehicle solution (e.g., 10% DMSO/10% Tween80/80% H2O).[1][7]

  • Monitoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5.

  • Immunophenotyping: At the peak of the disease or at the study endpoint, draining lymph nodes and the central nervous system (CNS) are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and intracellular transcription factors (e.g., RORγt) and cytokines (e.g., IL-17A, IFNγ) for analysis by fluorescence-activated cell sorting (FACS).[1]

Adoptive T Cell Transfer Colitis Model
  • Induction of Colitis: Naive CD4+ T cells are isolated from donor mice and injected into immunodeficient recipient mice. These T cells become activated by gut microbiota and induce colitis.

  • Treatment: After the onset of disease (e.g., 3 weeks post-transfer), mice are treated with SR12418 (50 mg/kg, b.i.d.) or a vehicle control.[1]

  • Analysis: At the end of the experiment, colon tissue is harvested for analysis. This includes measuring colon length and weight, and performing FACS analysis on isolated lamina propria lymphocytes to determine the frequencies of different T cell populations.[1]

Conclusion and Future Directions

The initial preclinical data for SR12418 strongly suggest that it is a potent and specific REV-ERB agonist with significant therapeutic potential for TH17-mediated autoimmune diseases. Its efficacy in both prophylactic and therapeutic settings in EAE and colitis models highlights its promise. Further investigation is warranted to explore its long-term safety profile, optimize dosing regimens, and evaluate its efficacy in other models of chronic inflammation. The modulation of the circadian clock components, such as REV-ERB, represents a novel and exciting approach to the treatment of autoimmune and inflammatory disorders.[2][6]

References

Exploratory

The Role of SR12418 in Th17 Cell Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract T helper 17 (Th17) cells are a distinct lineage of CD4+ T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells are a distinct lineage of CD4+ T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). While essential for host defense against certain pathogens, dysregulated Th17 responses are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of Th17 cells is orchestrated by the lineage-defining transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Recent research has identified the nuclear receptor REV-ERBα as a critical negative regulator of Th17 cell development. SR12418, a synthetic ligand, enhances the repressive activity of REV-ERBα, thereby offering a promising therapeutic strategy for mitigating Th17-mediated pathologies. This technical guide provides an in-depth overview of the mechanism of action of SR12418 in modulating Th17 cell development, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to Th17 Cells and the Role of RORγt

Th17 cells are a subset of T helper cells that play a crucial role in immune surveillance, particularly at mucosal surfaces.[1] Their differentiation from naive CD4+ T cells is driven by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). The key orchestrator of the Th17 cell lineage is the transcription factor RORγt.[2][3] Upon induction, RORγt binds to specific response elements in the promoters of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R).[3] Dysregulation of Th17 cell activity and excessive production of their signature cytokines are hallmarks of many autoimmune diseases.[1]

SR12418 and the REV-ERBα: A Novel Axis in Th17 Cell Regulation

SR12418 is a synthetic small molecule that acts as a specific agonist for the nuclear receptor REV-ERBα.[4] REV-ERBα is a transcriptional repressor that has been shown to be exclusively expressed in Th17 cells.[2][5] It functions as a key cell-intrinsic negative regulator of Th17 cell development and pro-inflammatory immune responses.[5] The mechanism of action of SR12418 is to enhance the natural repressive function of REV-ERBα.

Mechanism of Action: Competitive Inhibition of RORγt

The primary mechanism by which the SR12418/REV-ERBα axis suppresses Th17 cell development is through direct competition with RORγt.[2][5] Both REV-ERBα and RORγt recognize and bind to the same DNA consensus sequence, known as the ROR response element (RORE), which is present in the regulatory regions of Th17 signature genes, including Il17a.[5][6] By activating REV-ERBα, SR12418 enhances its binding to these ROREs, thereby displacing RORγt and repressing the transcription of RORγt-dependent genes.[5] This competitive antagonism effectively dampens the pro-inflammatory program of Th17 cells.

Quantitative Data on the Effects of SR12418

The efficacy of SR12418 in suppressing Th17 cell development and function has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Effects of SR12418 on Th17 Cell Differentiation
ParameterVehicle (DMSO)SR12418 (5 µM)SR12418 (10 µM)Reference
Th17 Cell Differentiation (% IL-17A+ cells) Varies by experimentDose-dependent inhibitionDose-dependent inhibition[4]
Expression of Th17-mediated genes BaselineRepressedRepressed[4]
Nfil3 expression BaselineRepressedRepressed[4]
In Vivo Effects of SR12418 in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
ParameterVehicle-Treated MiceSR12418-Treated Mice (50 mg/kg, b.i.d.)Reference
Disease Incidence ~90%~20%[7]
Frequency of RORγt+ cells in LNs and CNS Significantly higherSignificantly decreased[5][7]
Number of GM-CSF+ T cells in LNs and CNS Significantly higherSignificantly lower[5][7]
Frequency and number of IL-17A+ cells in LNs and CNS Significantly higherSignificantly decreased[5][7]
Frequency and number of pathogenic IL-17A+IFNγ+ cells in LNs and CNS Significantly higherSignificantly decreased[5][7]

Experimental Protocols

In Vitro Th17 Cell Differentiation

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells under polarizing conditions and treatment with SR12418.

Materials:

  • Naive CD4+ T cells isolated from mice

  • Th17 polarizing cytokines (e.g., TGF-β, IL-6)

  • SR12418 (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Flow cytometer

Procedure:

  • Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using standard cell separation techniques.

  • Activate the T cells with anti-CD3 and anti-CD28 antibodies.

  • Culture the activated T cells in a medium containing Th17 polarizing cytokines.

  • Add SR12418 (e.g., 5 µM or 10 µM) or vehicle control to the cell cultures.

  • Incubate the cells for a specified period (e.g., 4 days) to allow for differentiation.[4]

  • Analyze the expression of IL-17A and other relevant markers using intracellular flow cytometry.

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines the induction of EAE in mice and subsequent treatment with SR12418 to assess its therapeutic efficacy.

Materials:

  • C57BL/6 mice

  • Myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) peptide

  • Complete Freund's Adjuvant (CFA)

  • Pertussis toxin (PTX)

  • SR12418

  • Vehicle control (e.g., 10/10/80 formulation of DMSO/Tween80/H2O)[7]

Procedure:

  • Induce EAE in mice by immunizing them with an emulsion of MOG35-55 peptide in CFA.[8][9]

  • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[8]

  • Begin treatment with SR12418 (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle control at a specified time point (e.g., at the time of immunization or at the onset of clinical signs).[7]

  • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.

  • At the peak of the disease, sacrifice the mice and isolate lymphocytes from the draining lymph nodes (LNs) and central nervous system (CNS).

  • Analyze the frequency and number of various T cell populations (e.g., RORγt+, GM-CSF+, IL-17A+, IL-17A+IFNγ+) using flow cytometry.[5]

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Th17_Differentiation_and_SR12418_Inhibition cluster_0 Normal Th17 Differentiation cluster_1 SR12418-Mediated Inhibition Naive T Cell Naive T Cell RORgt RORgt Naive T Cell->RORgt TGF-b, IL-6 Th17 Cell Th17 Cell IL-17A IL-17A Th17 Cell->IL-17A Produces RORgt->Th17 Cell Drives Differentiation SR12418 SR12418 REV-ERBa REV-ERBa SR12418->REV-ERBa Activates RORgt_inhibited RORgt REV-ERBa->RORgt_inhibited Competes with for RORE binding Th17_Inhibited Th17 Cell (Inhibited) RORgt_inhibited->Th17_Inhibited IL-17A_inhibited IL-17A (Reduced) Th17_Inhibited->IL-17A_inhibited

Caption: SR12418 activates REV-ERBα, which inhibits Th17 differentiation.

EAE_Experimental_Workflow Immunization Day 0: Immunize Mice (MOG35-55 in CFA) PTX_Injection_1 Day 0: PTX Injection PTX_Injection_2 Day 2: PTX Injection Immunization->PTX_Injection_2 Treatment_Start Initiate Treatment (SR12418 or Vehicle) PTX_Injection_2->Treatment_Start Monitoring Daily Clinical Scoring Treatment_Start->Monitoring Peak_Disease Peak of Disease Monitoring->Peak_Disease Analysis Isolate Lymphocytes from LNs and CNS for Flow Cytometry Analysis Peak_Disease->Analysis

Caption: Experimental workflow for the EAE mouse model.

Conclusion

SR12418 represents a promising therapeutic agent for the treatment of Th17-mediated autoimmune diseases. By enhancing the activity of the transcriptional repressor REV-ERBα, SR12418 effectively antagonizes the function of the master Th17 regulator, RORγt. This leads to a significant reduction in Th17 cell differentiation and the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of targeting the REV-ERBα/RORγt axis in autoimmune and inflammatory disorders.

References

Foundational

The Pharmacological Profile of SR12418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction SR12418 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Developed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12418 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Developed as a successor to the proof-of-concept compound SR9009, SR12418 exhibits a superior pharmacological profile, including improved plasma exposure and greater potency.[1][2][3] The REV-ERB nuclear receptors are critical components of the core circadian clock machinery, functioning as transcriptional repressors that link circadian rhythms with metabolic and inflammatory pathways.[2][4][5] SR12418 enhances the natural repressive function of these receptors, making it a valuable chemical probe to investigate the therapeutic potential of targeting REV-ERB in various pathologies, particularly TH17 cell-mediated autoimmune diseases.[1][4][6]

Mechanism of Action

SR12418 functions by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ.[1][3] Unlike activating nuclear receptors, REV-ERBs lack the canonical activation function-2 (AF-2) domain required to recruit coactivators.[4] Instead, they constitutively repress gene expression by recruiting corepressor complexes. The endogenous ligand for REV-ERBs is heme.[4][7]

The binding of an agonist like SR12418 stabilizes a conformation of the receptor that enhances the recruitment of the nuclear receptor corepressor (NCoR) and histone deacetylase 3 (HDAC3) complex.[4] This complex is then targeted to REV-ERB response elements in the promoter regions of target genes, leading to histone deacetylation, chromatin condensation, and transcriptional silencing.[4]

Key targets of REV-ERB-mediated repression include core clock genes like Bmal1 and genes critical for T helper 17 (TH17) cell differentiation and function, such as Il17a and Rorc (which encodes the transcription factor RORγt).[1][3] By enhancing the repression of these genes, SR12418 effectively suppresses the pro-inflammatory TH17 phenotype.[1]

SR12418_Mechanism cluster_0 Cytoplasm cluster_1 Nucleus SR12418 SR12418 REVERB REV-ERBα / REV-ERBβ SR12418->REVERB Agonist Binding SR12418->REVERB NCoR_HDAC3 NCoR / HDAC3 Corepressor Complex REVERB->NCoR_HDAC3 Recruits TargetGenes Target Gene Promoters (e.g., Bmal1, Il17a, Rorc) REVERB->TargetGenes Binds DNA NCoR_HDAC3->TargetGenes Deacetylates Histones Repression Transcriptional Repression TargetGenes->Repression EAE_Workflow cluster_Induction Phase 1: Disease Induction cluster_Treatment Phase 2: Treatment cluster_Monitoring Phase 3: Monitoring & Analysis Immunization 1. Immunization C57BL/6 mice immunized with MOG35-55 peptide in Complete Freund's Adjuvant (CFA). Pertussis 2. Pertussis Toxin Administer Pertussis Toxin on days 0 and 2 to facilitate CNS immune cell entry. Immunization->Pertussis Treatment 3. Drug Administration Begin daily treatment (b.i.d.) with SR12418 (50 mg/kg, i.p.) or Vehicle (10% DMSO, 10% Tween 80, 80% H2O) from day of immunization. Scoring 4. Clinical Monitoring Daily monitoring of body weight and clinical EAE score (0=none, 5=moribund). Analysis 5. Endpoint Analysis At peak of disease, isolate cells from draining lymph nodes (LNs) and Central Nervous System (CNS). Scoring->Analysis FACS 6. FACS Analysis Quantify frequencies of CD4+, RORγt+, IL-17A+, and IFNγ+ T cell populations. Analysis->FACS

References

Exploratory

SR12418's Impact on Gene Expression: A Technical Guide for Researchers

Introduction SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] As key components of the mammalian circadian clock, the REV-ERBs are ligand-activated...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] As key components of the mammalian circadian clock, the REV-ERBs are ligand-activated transcriptional repressors that play a crucial role in regulating various physiological processes, including metabolism, inflammation, and immunity.[1][2] This technical guide provides an in-depth overview of the impact of SR12418 on gene expression, with a focus on its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting REV-ERB activity.

Core Mechanism of Action

SR12418 functions by binding to the ligand-binding pocket of REV-ERBα and REV-ERBβ, enhancing their ability to recruit corepressor complexes, such as the Nuclear Receptor Corepressor (NCoR) complex.[3][4] This enhanced corepressor recruitment leads to the transcriptional repression of REV-ERB target genes.[3][4][5][6] The REV-ERBs and the RAR-related orphan receptors (RORs) often recognize and bind to the same DNA response elements, known as ROR response elements (ROREs).[3][4] While RORs typically activate gene transcription at these sites, the REV-ERBs act as repressors, creating a regulatory balance.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on SR12418's activity and its effects on gene and protein expression from various studies.

Table 1: Potency of SR12418

TargetAssayMetricValueReference
REV-ERBαBmal1-luciferase reporter assayIC5068 nM[7]
REV-ERBβBmal1-luciferase reporter assayIC50119 nM[7]

Table 2: Effect of SR12418 on TH17 Cell-Associated Gene and Protein Expression

Gene/ProteinCell TypeTreatmentEffectMethodReference
Il17aMouse CD4+ T cells (TH17 polarized)5 µM SR12418Potent repressionqPCR[7]
Il17fMouse CD4+ T cells (TH17 polarized)Overexpression of REV-ERBαDecreased expressionqPCR[7]
Rorc (RORγt)Mouse CD4+ T cells (TH17 polarized)SR12418Downregulated expressionFlow Cytometry (MFI)[7]
Nfil3Mouse CD4+ T cells (TH17 polarized)5 µM SR12418Potent repressionqPCR[7]
IL-17AMouse CD4+ T cells (TH17 polarized)SR12418Dose-dependent inhibitionFlow Cytometry[7]
RORγtMouse CD4+ T cells (in vivo EAE model)50 mg/kg SR12418Decreased frequency and number of RORγt+ cellsFlow Cytometry[7]
GM-CSFMouse CD4+ T cells (in vivo EAE model)50 mg/kg SR12418Significantly lower absolute number of GM-CSF+ T cellsFlow Cytometry[1]
IL-17A+ IFNγ+Mouse CD4+ T cells (in vivo EAE model)50 mg/kg SR12418Decreased frequency and numberFlow Cytometry[1][7]

Table 3: Effect of SR12418 on Inflammatory Gene Expression

GeneCell TypeTreatmentEffectMethodReference
Nlrp3Mouse macrophagesREV-ERB agonistDown-regulated expressionNot Specified[8]
Il6Mouse macrophagesREV-ERB agonistDown-regulated expressionNot Specified[8]
Il1bMouse macrophagesREV-ERB agonistDown-regulated expressionNot Specified[8]
TnfαMouse macrophagesREV-ERB agonistDown-regulated expressionNot Specified[8]
Ccl2Mouse macrophagesREV-ERB agonistDown-regulated expressionNot Specified[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by SR12418

SR12418 primarily impacts the REV-ERB signaling pathway, which has significant downstream effects on inflammatory and metabolic gene expression.

SR12418_Signaling_Pathway cluster_0 SR12418 Action cluster_1 REV-ERB Signaling cluster_2 Downstream Gene Expression cluster_3 Competing Pathway SR12418 SR12418 REVERB REV-ERBα/β SR12418->REVERB Agonist Binding NCoR NCoR Corepressor Complex REVERB->NCoR Recruits RORE RORE DNA Element REVERB->RORE NCoR->RORE Binds to Th17_Genes TH17 Genes (Il17a, Rorc, etc.) RORE->Th17_Genes Repression Inflammatory_Genes Inflammatory Genes (Nlrp3, Il6, etc.) RORE->Inflammatory_Genes Repression Circadian_Genes Circadian Clock Genes (Bmal1) RORE->Circadian_Genes Repression RORgt RORγt RORgt->RORE Activates Experimental_Workflow cluster_0 Cell Culture cluster_1 Analysis Naive_T_Cells Isolate Naive CD4+ T Cells (from mouse spleen) TH17_Polarization TH17 Polarizing Conditions (TGF-β, IL-6, anti-IFNγ, anti-IL-4) Naive_T_Cells->TH17_Polarization Treatment Treat with SR12418 or Vehicle TH17_Polarization->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Flow_Cytometry Flow Cytometry (for protein expression, e.g., IL-17A, RORγt) Treatment->Flow_Cytometry qPCR Quantitative PCR (qPCR) (for specific gene expression) RNA_Extraction->qPCR RNA_Seq RNA-Sequencing (for transcriptome-wide analysis) RNA_Extraction->RNA_Seq

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for SR12418 In Vivo Studies

Introduction SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. It has demonstrated efficacy in preclinical in vivo models of autoimmune diseases by suppressing the development and function of...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. It has demonstrated efficacy in preclinical in vivo models of autoimmune diseases by suppressing the development and function of T helper 17 (TH17) cells.[1][2] These cells are key drivers of inflammation in various autoimmune conditions. SR12418 offers a more favorable pharmacological profile compared to its predecessor, SR9009.[1] These application notes provide detailed protocols for the in vivo use of SR12418 in mouse models of experimental autoimmune encephalomyelitis (EAE) and colitis, based on published research.

Mechanism of Action

SR12418 functions by activating REV-ERBα and REV-ERBβ, which in turn represses the transcription of key genes involved in TH17 cell differentiation and function.[1] Mechanistically, REV-ERBα competes with the lineage-defining transcription factor RORγt for binding to shared regulatory elements in the genome, including at the Il17a locus.[1][3] By activating REV-ERB, SR12418 enhances the repression of RORγt expression and its downstream targets, leading to a reduction in IL-17A production and a decrease in pathogenic TH17 cell populations.[1]

Signaling Pathway

SR12418_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SR12418 SR12418 REVERB REV-ERBα / REV-ERBβ SR12418->REVERB Activates RORE ROR Response Element (RORE) in Il17a gene REVERB->RORE Binds & Represses RORgt RORγt RORgt->RORE Binds & Activates IL17A IL-17A Transcription RORE->IL17A Drives TH17 TH17 Cell Differentiation & Pro-inflammatory Function IL17A->TH17

Caption: SR12418 signaling pathway in T cells.

Quantitative Data Summary

Table 1: Effect of SR12418 on EAE Clinical Score and Incidence

Treatment GroupMean Maximum Clinical ScoreDisease Incidence (%)
Vehicle2.5 - 3.590%
SR12418 (50 mg/kg, b.i.d.)Significantly reduced20%
Data from MOG-induced EAE in C57BL/6 mice.[1][2]

Table 2: Immunological Effects of SR12418 in EAE Model (CNS)

Cell Population / MarkerVehicle-TreatedSR12418-Treated
CD3+CD4+ T cellsBaselineReduced frequency and number
RORγt+ cellsBaselineSignificantly decreased frequency and number
GM-CSF+ T cellsBaselineSignificantly lower absolute number
IL-17A+ cellsBaselineReduced frequency and number
IL-17A+IFNγ+ cellsBaselineReduced frequency and number
CNS: Central Nervous System. Data represents changes at the peak of disease.[1]

Table 3: Therapeutic Efficacy of SR12418 in Relapsing-Remitting EAE

Treatment GroupRelapse SeverityNumber of Mice Relapsed
VehicleAverage max score 2.5 - 3.512 out of 17
SR12418 (50 mg/kg, b.i.d.)Significant reductionNot specified, but overall severity reduced
Treatment initiated after the first wave of disease in SJL/J mice.[1]

Experimental Protocols

1. Preparation and Administration of SR12418 for In Vivo Studies

This protocol describes the preparation and administration of SR12418 for intraperitoneal injection in mice.

Materials:

  • SR12418 powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Sterile Water for Injection

  • Sterile microcentrifuge tubes

  • Sterile insulin syringes with attached needles (e.g., 28-30 gauge)

Formulation (10/10/80 Formulation): [2]

  • Prepare a stock solution of SR12418 in DMSO.

  • In a sterile tube, add 1 part of the SR12418/DMSO stock.

  • Add 1 part of Tween 80.

  • Add 8 parts of sterile water.

  • Vortex thoroughly to create a homogenous suspension.

  • The final vehicle control is a 10% DMSO, 10% Tween 80, 80% water solution.

Administration Protocol:

  • Administer SR12418 or vehicle control via intraperitoneal (i.p.) injection.

  • The standard dosage is 50 mg/kg, administered twice daily (b.i.d.).[1][2]

  • The injection volume should be adjusted based on the mouse's body weight (typically 100-200 µL).

  • Continue administration for the duration of the experiment as specified by the study design.

2. Prophylactic Treatment in MOG-Induced EAE Model

This protocol outlines the use of SR12418 to prevent or delay the onset and severity of EAE in C57BL/6 mice.

Experimental Workflow:

EAE_Prophylactic_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring Phase cluster_analysis Analysis start Day 0: Induce EAE in C57BL/6 mice (MOG35-55 immunization) treatment_start Day 0: Begin SR12418 (50 mg/kg, b.i.d., i.p.) or Vehicle Treatment monitor Daily: Monitor clinical score and body weight treatment_start->monitor endpoint Peak of Disease: Sacrifice mice monitor->endpoint analysis Isolate cells from draining lymph nodes and CNS for FACS analysis endpoint->analysis

Caption: Prophylactic SR12418 treatment workflow in EAE.

Methodology:

  • EAE Induction: On day 0, immunize C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections on days 0 and 2.

  • Treatment: Begin treatment on day 0 with SR12418 (50 mg/kg, i.p., b.i.d.) or vehicle control.[1][2]

  • Monitoring: From day 7 post-immunization, monitor mice daily for clinical signs of EAE and record body weight. Clinical scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.

  • Endpoint Analysis: At the peak of the disease (typically day 15-20), euthanize the mice.

  • Tissue Collection and Analysis: Collect draining lymph nodes and the central nervous system (CNS). Prepare single-cell suspensions for flow cytometry (FACS) analysis to quantify immune cell populations (e.g., CD4+, RORγt+, IL-17A+).[1]

3. Therapeutic Treatment in Adoptive T Cell Transfer Colitis Model

This protocol details the therapeutic application of SR12418 in a T cell-mediated colitis model.

Experimental Workflow:

Colitis_Therapeutic_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis transfer Day 0: Adoptive transfer of naïve T cells into immunodeficient mice wait Week 0-3: Allow colitis to develop transfer->wait treatment_start Week 3: Begin SR12418 (50 mg/kg, b.i.d., i.p.) or Vehicle Treatment wait->treatment_start endpoint Termination of Experiment: Sacrifice mice treatment_start->endpoint analysis Collect colon and ileum for histological analysis and FACS of lamina propria lymphocytes endpoint->analysis

Caption: Therapeutic SR12418 treatment workflow in colitis.

Methodology:

  • Colitis Induction: Induce colitis by the adoptive transfer of naïve CD4+ T cells into immunodeficient recipient mice (e.g., Rag1-/-).

  • Disease Development: Allow three weeks for the development of colitis.[1]

  • Therapeutic Intervention: At 3-weeks post-transfer, begin twice-daily administration of SR12418 (50 mg/kg, i.p.) or vehicle control.[1]

  • Monitoring: Monitor mice for signs of colitis, such as weight loss.

  • Endpoint Analysis: At the termination of the experiment, euthanize the mice.

  • Tissue Collection and Analysis: Remove the colon and ileum. Measure colon length and weight. Isolate lamina propria lymphocytes for FACS analysis to assess T cell populations (e.g., RORγt+, IL-17A+, Foxp3+).[1] Perform histological analysis to assess inflammation.

References

Application

Application Notes and Protocols for SR12418 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] As key components of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] As key components of the cellular circadian clock, REV-ERBs function as transcriptional repressors, playing crucial roles in the regulation of metabolism, inflammation, and circadian rhythm. SR12418 enhances the repressive activity of REV-ERBs, making it a valuable tool for investigating the physiological functions of these receptors and for exploring their therapeutic potential in various diseases, particularly those with an inflammatory component.

These application notes provide detailed protocols for the use of SR12418 in cell culture, with a focus on its well-documented role in the modulation of T helper 17 (TH17) cell differentiation and function.

Mechanism of Action

SR12418 binds to the ligand-binding domain of REV-ERBα and REV-ERBβ, enhancing their ability to recruit corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3). This leads to the transcriptional repression of REV-ERB target genes. A key target of REV-ERB is the Bmal1 gene, a core component of the circadian clock. In the context of immunology, REV-ERBs, including REV-ERBα, are expressed in TH17 cells and act as negative regulators of their differentiation and pro-inflammatory function.[1] SR12418 has been shown to suppress the expression of key TH17-associated cytokines, such as Interleukin-17A (IL-17A), by competing with the master regulator of TH17 differentiation, RORγt, for binding to shared DNA response elements.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for SR12418 from in vitro and in vivo studies.

Table 1: In Vitro Activity of SR12418

ParameterCell Line/SystemValueReference
IC50 (REV-ERBα)Bmal1-luciferase reporter assay68 nM[1]
IC50 (REV-ERBβ)Bmal1-luciferase reporter assay119 nM[1]
Effective ConcentrationMouse CD4+ T cell TH17 differentiation5 µM[1]

Table 2: In Vivo Data for SR12418

ParameterAnimal ModelDosage and AdministrationObserved EffectReference
EfficacyMouse model of Experimental Autoimmune Encephalomyelitis (EAE)50 mg/kg, intraperitoneally, twice dailyDelayed onset and reduced severity of disease[1]

Signaling Pathway and Experimental Workflow Diagrams

REV-ERBα Signaling Pathway in TH17 Cells

REV_ERB_TH17_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SR12418 SR12418 REVERB REV-ERBα/β SR12418->REVERB activates NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REVERB->NCoR_HDAC3 recruits RORE ROR Response Element (RORE) on DNA REVERB->RORE binds Transcription_Repression Transcription Repression REVERB->Transcription_Repression NCoR_HDAC3->RORE RORgt RORγt RORgt->RORE binds Transcription_Activation Transcription Activation RORgt->Transcription_Activation Il17a Il17a gene RORE->Il17a Transcription_Repression->Il17a inhibits Transcription_Activation->Il17a promotes SR12418_cyto SR12418 SR12418_cyto->SR12418 enters nucleus Experimental_Workflow cluster_analysis_options Analysis Options start Start: Seed cells in culture plates culture Culture cells (e.g., 24 hours) start->culture treatment Treat cells with SR12418 or vehicle (e.g., 24-72 hours) culture->treatment harvest Harvest cells and/or supernatant treatment->harvest analysis Downstream Analysis harvest->analysis qPCR qPCR for gene expression analysis->qPCR Western Western Blot for protein expression analysis->Western Flow Flow Cytometry for cell population analysis analysis->Flow Viability Cell Viability Assay (e.g., MTT) analysis->Viability

References

Method

Application Notes and Protocols for SR12418 in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of SR12418, a synthetic REV-ERBα agonist, for the treatment of Experimental Autoimmune Ence...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SR12418, a synthetic REV-ERBα agonist, for the treatment of Experimental Autoimmune Encephalomyelitis (EAE) in mouse models, a common preclinical model for multiple sclerosis. The protocols detailed below are based on established methodologies and published research demonstrating the efficacy of SR12418 in suppressing neuroinflammation and disease severity.

Mechanism of Action

SR12418 is a potent agonist of the nuclear receptor REV-ERBα. In the context of EAE, its mechanism of action is primarily centered on the suppression of T helper 17 (Th17) cell differentiation and function. REV-ERBα competes with the retinoic acid-related orphan receptor gamma t (RORγt), the master transcriptional regulator of Th17 cells, for binding to shared DNA response elements.[1][2][3] This competition leads to the repression of key Th17 signature genes, including those encoding for IL-17A, IL-17F, and IL-23R.[1][2][4] By inhibiting the Th17 inflammatory pathway, SR12418 reduces the infiltration of pathogenic T cells into the central nervous system (CNS), thereby ameliorating the clinical signs of EAE.[5][6] Furthermore, REV-ERBα activation has been shown to suppress the NF-κB signaling pathway, a critical pathway in the inflammatory response.

Data Presentation

The following table summarizes the quantitative data from a key study on the prophylactic administration of SR12418 in a C57BL/6 mouse model of MOG₃₅₋₅₅-induced EAE.[5][6]

Parameter Vehicle Control SR12418 (50 mg/kg, i.p., b.i.d.) Reference
Mean Maximum Clinical Score ~3.0~1.0[5][6]
Disease Incidence 90%20%[5][6]
CD3+CD4+ T Cells in CNS (Peak Disease) Significantly HigherSignificantly Lower[5][6]
RORγt+ Cells in CNS (Peak Disease) Significantly HigherSignificantly Lower[6]
IL-17A+ Cells in CNS (Peak Disease) Significantly HigherSignificantly Lower[6]
IL-17A+IFNγ+ Cells in CNS (Peak Disease) Significantly HigherSignificantly Lower[6]

Experimental Protocols

EAE Induction in C57BL/6 Mice (MOG₃₅₋₅₅ Model)

This protocol describes the active induction of chronic EAE in C57BL/6 mice.[7][8][9][10]

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Preparation of MOG₃₅₋₅₅/CFA Emulsion:

    • On the day of immunization, prepare an emulsion of MOG₃₅₋₅₅ in CFA.

    • A common final concentration is 2 mg/mL of MOG₃₅₋₅₅ and 4 mg/mL of M. tuberculosis in the emulsion.

    • To emulsify, mix equal volumes of the MOG₃₅₋₅₅ solution (in sterile PBS) and CFA.

    • Use two Luer-lock syringes connected by an emulsifying needle or a three-way stopcock to pass the mixture back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site).

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

Preparation and Administration of SR12418

Materials:

  • SR12418

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Sterile Water

Procedure:

  • Preparation of Vehicle:

    • Prepare a 10/10/80 formulation of DMSO/Tween 80/Water.

    • For 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800 µL of sterile water.

  • Preparation of SR12418 Solution:

    • Dissolve SR12418 in the vehicle to achieve the desired final concentration for a 50 mg/kg dosage. The injection volume is typically 100-200 µL per mouse.

  • Administration:

    • Administer SR12418 or vehicle control i.p. twice daily (b.i.d.).

    • For prophylactic treatment, begin administration on the day of immunization (Day 0) and continue for the duration of the experiment.[5][6]

    • For therapeutic treatment, administration can be initiated after the onset of clinical signs.

Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale.[11][12][13]

Score Clinical Signs
0 No clinical signs.
0.5 Distal limp tail.
1.0 Complete limp tail.
1.5 Limp tail and hind limb weakness (unsteady gait).
2.0 Partial hind limb paralysis (one leg is dragging).
2.5 Both hind limbs are dragging.
3.0 Complete bilateral hind limb paralysis.
3.5 Complete bilateral hind limb paralysis and partial forelimb paralysis.
4.0 Complete hind limb and partial forelimb paralysis.
5.0 Moribund state or death.

Provide supportive care, such as moistened food on the cage floor and long sipper tubes for water, for animals with severe paralysis.[14]

Isolation and Analysis of CNS-Infiltrating Lymphocytes by Flow Cytometry

This protocol is for the analysis of immune cell populations in the brain and spinal cord at the peak of disease.[5][15][16]

Materials:

  • Percoll

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, RORγt, IL-17A, and IFNγ.

Procedure:

  • Tissue Harvest and Preparation:

    • At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove peripheral blood.

    • Dissect the brain and spinal cord.

    • Mechanically dissociate the tissue and digest with an appropriate enzyme cocktail (e.g., collagenase/DNase).

  • Leukocyte Isolation:

    • Isolate mononuclear cells from the CNS homogenate using a Percoll gradient (e.g., a 30%/70% discontinuous gradient).

    • Centrifuge and collect the cells at the interphase.

  • Flow Cytometry Staining:

    • Wash the isolated cells with FACS buffer (PBS with 2% FBS).

    • Perform surface staining with antibodies for CD45, CD3, and CD4.

    • For intracellular staining (RORγt, IL-17A, IFNγ), first stimulate the cells in vitro for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like brefeldin A or monensin).

    • Fix and permeabilize the cells using a commercially available kit.

    • Perform intracellular staining with antibodies against RORγt, IL-17A, and IFNγ.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells, then on CD45high to identify infiltrating leukocytes. Further gate on T cell populations (CD3+, CD4+) and analyze the expression of intracellular markers.

Mandatory Visualizations

Signaling Pathway

REV_ERB_alpha_Signaling_in_Th17_Cells cluster_Th17_Cell Th17 Cell cluster_Outcome Pathological Outcome SR12418 SR12418 REV_ERB_alpha REV-ERBα SR12418->REV_ERB_alpha activates DNA RORE DNA Element REV_ERB_alpha->DNA binds & represses NFkB NF-κB REV_ERB_alpha->NFkB inhibits RORgt RORγt RORgt->DNA binds & activates Th17_Genes Il17a, Il17f, Il23r DNA->Th17_Genes transcription Inflammation Pro-inflammatory Cytokine Production Th17_Genes->Inflammation promotes NFkB->Inflammation promotes EAE_Pathogenesis EAE Pathogenesis Inflammation->EAE_Pathogenesis drives

Caption: SR12418 activates REV-ERBα, which suppresses Th17 gene expression and NF-κB signaling.

Experimental Workflow

EAE_SR12418_Workflow Day0 Day 0: - MOG/CFA Immunization (s.c.) - PTX injection (i.p.) - Start SR12418/Vehicle (i.p., b.i.d.) Day2 Day 2: - PTX injection (i.p.) Day0->Day2 Day7_onward Day 7 Onward: - Daily Clinical Scoring Day2->Day7_onward Peak_Disease Peak of Disease (~Day 14-21): - Euthanasia - CNS & Lymph Node Harvest Day7_onward->Peak_Disease Analysis Analysis: - Flow Cytometry of CNS Infiltrates - Histopathology Peak_Disease->Analysis

Caption: Experimental workflow for testing SR12418 in a prophylactic EAE mouse model.

References

Application

Measuring the Activity of SR12418: A Guide for Researchers

Introduction SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the circadian clock and play key roles in regulating gene expr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the circadian clock and play key roles in regulating gene expression involved in metabolism and inflammation. SR12418 has demonstrated greater potency than its predecessor, SR9009, and has shown efficacy in preclinical models of autoimmune diseases by suppressing the differentiation and function of T helper 17 (TH17) cells.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the in vitro and in vivo activity of SR12418.

Quantitative Data Summary

The following table summarizes key quantitative metrics for SR12418 activity based on published data.

Assay TypeTargetMetricValueReference
Bmal1-Luciferase Reporter AssayREV-ERBαIC5068 nM[1]
Bmal1-Luciferase Reporter AssayREV-ERBβIC50119 nM[1]
In vivo EAE ModelTH17 Cell SuppressionDose50 mg/kg, b.i.d., i.p.[1]
In vivo Colitis ModelTherapeutic InterventionDose50 mg/kg, b.i.d., i.p.[1]

Signaling Pathway of SR12418 in TH17 Cells

SR12418 acts as an agonist for REV-ERBα/β, enhancing their ability to repress gene transcription. In the context of TH17 cell differentiation, REV-ERBα competes with the lineage-defining transcription factor RORγt for binding to ROR response elements (ROREs) in the promoter regions of key TH17 signature genes, such as Il17a. By recruiting co-repressors like NCoR-HDAC3, REV-ERBα actively suppresses the transcription of these pro-inflammatory genes, thereby inhibiting TH17 cell development and function.

SR12418_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR12418 SR12418 REVERB REV-ERBα/β SR12418->REVERB Binds to REVERB_SR12418 REV-ERBα/β + SR12418 REVERB->REVERB_SR12418 Translocates to Nucleus RORE RORE (e.g., in Il17a promoter) REVERB_SR12418->RORE Binds to Il17a Il17a Gene NCoR_HDAC3 NCoR-HDAC3 Co-repressor Complex NCoR_HDAC3->REVERB_SR12418 Recruited by RORgt RORγt RORgt->RORE Competes for binding with REV-ERBα Transcription_Activation Transcription Activation RORgt->Transcription_Activation Promotes Transcription_Repression Transcription Repression Il17a->Transcription_Repression Leads to IL17A IL-17A (Pro-inflammatory Cytokine) Il17a->IL17A Transcription & Translation Transcription_Repression->IL17A Inhibits production of Transcription_Activation->Il17a

SR12418 signaling pathway in TH17 cells.

Experimental Protocols

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of SR12418 for the REV-ERBα and REV-ERBβ ligand-binding domains (LBDs). The LanthaScreen™ TR-FRET platform is a suitable system for this application.[3][4][5]

Experimental Workflow:

TR-FRET binding assay workflow.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA.

    • SR12418 Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO.

    • Fluorescent Tracer: A known fluorescently labeled REV-ERB ligand.

    • REV-ERB LBD: Purified GST-tagged REV-ERBα or REV-ERBβ LBD.

    • Antibody: Terbium-labeled anti-GST antibody.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted SR12418 or DMSO (vehicle control) to the wells.

    • Add 8 µL of a mixture containing the fluorescent tracer and either GST-REV-ERBα-LBD or GST-REV-ERBβ-LBD.

    • Add 10 µL of a solution containing the terbium-labeled anti-GST antibody.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein) after a 100 µs delay following excitation at 340 nm.[4]

  • Data Analysis:

    • Calculate the 520/490 nm emission ratio for each well.

    • Plot the emission ratio against the logarithm of the SR12418 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This assay measures the functional activity of SR12418 in cells by quantifying its ability to repress the transcription of Bmal1, a known REV-ERB target gene. U2OS cells are commonly used for circadian rhythm studies and can be engineered to express a luciferase reporter driven by the BMAL1 promoter.[2][6][7][8]

Protocol:

  • Cell Culture and Transfection:

    • Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with a Bmal1-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

    • Alternatively, use a stable U2OS cell line with the luciferase reporter integrated into the genome.[2][8]

  • Assay Procedure (96-well plate format):

    • Seed the transfected or stable U2OS cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of SR12418 or DMSO (vehicle control) for 24-48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the SR12418 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol details the differentiation of naive CD4+ T cells into TH17 cells and the assessment of SR12418's inhibitory effect.

Protocol:

  • Isolation of Naive CD4+ T cells:

    • Isolate splenocytes from C57BL/6 mice.

    • Enrich for naive CD4+ T cells (CD4+CD62L+CD44loCD25-) using a magnetic-activated cell sorting (MACS) kit.

  • TH17 Differentiation:

    • Coat a 96-well plate with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

    • Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.

    • Add the following polarizing cytokines: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • Add a serial dilution of SR12418 or DMSO (vehicle control) to the wells.

    • Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Analysis of TH17 Differentiation:

    • Flow Cytometry: Restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and RORγt and analyze by flow cytometry.

    • ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using a standard ELISA kit.

In Vivo Assays

EAE is a widely used mouse model of multiple sclerosis, a TH17-mediated autoimmune disease.[3]

Protocol:

  • EAE Induction in C57BL/6 Mice:

    • Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).[9][10]

    • Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization and 48 hours later.[9]

  • SR12418 Treatment:

    • Prepare a formulation of SR12418 in a vehicle such as 10% DMSO, 10% Tween-80, and 80% water.

    • Administer SR12418 (e.g., 50 mg/kg) or vehicle control intraperitoneally twice daily (b.i.d.) starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).[1]

  • Assessment of Disease:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).

    • At the end of the experiment, isolate lymphocytes from the central nervous system (CNS) and spleen and analyze the frequency of TH17 cells (CD4+IL-17A+) by flow cytometry.

This model is used to induce colitis, which has features resembling human inflammatory bowel disease.[1][11]

Experimental Workflow:

DSS-induced colitis experimental workflow.

Protocol:

  • Colitis Induction:

    • Administer 2-3% (w/v) DSS in the drinking water of C57BL/6 mice for 5-7 days.[11][12][13]

    • For a chronic model, cycles of DSS administration followed by regular water can be used.[12]

  • SR12418 Treatment:

    • Administer SR12418 (e.g., 50 mg/kg, i.p., b.i.d.) or vehicle control during or after the DSS administration period.[1]

  • Assessment of Colitis:

    • Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a disease activity index (DAI).

    • At the end of the study, measure the colon length (colitis leads to colon shortening).

    • Perform histological analysis of colon sections to assess inflammation and tissue damage.

    • Isolate lamina propria lymphocytes and analyze the frequency of TH17 cells by flow cytometry.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the activity of SR12418. By employing a combination of in vitro biochemical and cell-based assays, alongside in vivo models of TH17-mediated autoimmunity, researchers can thoroughly characterize the pharmacological profile of this promising REV-ERB agonist. Consistent and reproducible data generated using these methods will be crucial for advancing our understanding of REV-ERB biology and the therapeutic potential of compounds like SR12418.

References

Method

Application Notes and Protocols for SR12418 in Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing SR12418, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, in luciferas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SR12418, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, in luciferase reporter assays. The protocols and data presented herein are designed to facilitate the investigation of pathways regulated by REV-ERB, such as those involved in circadian rhythm, metabolism, and inflammation.

Introduction

SR12418 is a potent and specific REV-ERB agonist, demonstrating greater potency and improved pharmacokinetic properties compared to its predecessor, SR9009.[1] It activates the transcriptional repressive functions of REV-ERBα and REV-ERBβ, making it a valuable tool for studying the physiological roles of these nuclear receptors. Luciferase reporter assays are a highly sensitive and quantitative method to study the transcriptional regulation of specific genes.[2][3] By coupling the promoter of a REV-ERB target gene to a luciferase reporter gene, the activity of SR12418 can be precisely measured as a change in light output.

Key Applications

Two primary applications of SR12418 in luciferase reporter assays are highlighted:

  • Bmal1-Luciferase Reporter Assay: To quantify the potency and efficacy of SR12418 in modulating the core circadian clock machinery. REV-ERB is a key transcriptional repressor of the Bmal1 gene.

  • Il17a-Luciferase Reporter Assay: To investigate the immunomodulatory effects of SR12418, specifically its ability to suppress the expression of Interleukin-17A (Il17a), a key cytokine in Th17 cell-mediated inflammation.[1][4]

Data Presentation

The following table summarizes the quantitative data for SR12418 in a Bmal1-luciferase reporter assay.

Assay Target Parameter Value Cell Line
Bmal1-Luciferase Reporter AssayREV-ERBαIC5068 nMHEK293
Bmal1-Luciferase Reporter AssayREV-ERBβIC50119 nMHEK293

Data sourced from Solt et al., as cited in Immunity, 2018.[1]

Signaling Pathways

SR12418 modulates key signaling pathways by activating REV-ERB. The following diagrams illustrate these mechanisms.

REV_ERB_BMAL1_Pathway cluster_nucleus Nucleus SR12418 SR12418 REV_ERB REV-ERBα/β SR12418->REV_ERB activates BMAL1_Promoter Bmal1 Promoter (RORE) REV_ERB->BMAL1_Promoter binds & represses BMAL1_Gene Bmal1 Gene BMAL1_Promoter->BMAL1_Gene BMAL1_mRNA Bmal1 mRNA BMAL1_Gene->BMAL1_mRNA transcription Circadian\nRhythm Genes Circadian Rhythm Genes BMAL1_mRNA->Circadian\nRhythm Genes

SR12418 activates REV-ERB, leading to repression of Bmal1 transcription.

Th17_Differentiation_Pathway cluster_T_cell Th17 Cell SR12418 SR12418 REV_ERB REV-ERBα SR12418->REV_ERB activates RORgt RORγt REV_ERB->RORgt represses expression IL17A_Promoter Il17a Promoter (RORE) REV_ERB->IL17A_Promoter represses NFkB NF-κB REV_ERB->NFkB represses signaling RORgt->IL17A_Promoter activates IL17A_Gene Il17a Gene IL17A_Promoter->IL17A_Gene Inflammation Inflammation IL17A_Gene->Inflammation

SR12418-activated REV-ERBα inhibits Il17a expression in Th17 cells.

Experimental Protocols

The following are detailed protocols for performing luciferase reporter assays with SR12418. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.[5][6][7]

Protocol 1: Bmal1-Luciferase Reporter Assay for SR12418 Potency

This protocol is designed to determine the IC50 value of SR12418 by measuring its ability to repress the Bmal1 promoter.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • pGL3-Bmal1-Luc reporter plasmid (containing the Bmal1 promoter upstream of the firefly luciferase gene)

  • pRL-TK plasmid (Renilla luciferase for normalization)

  • REV-ERBα/β expression plasmid(s)

  • SR12418

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing 100 ng of pGL3-Bmal1-Luc, 10 ng of pRL-TK, and 50 ng of REV-ERBα or REV-ERBβ expression plasmid.

    • In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and add to the cells.

    • Incubate for 24 hours.

  • SR12418 Treatment:

    • Prepare a serial dilution of SR12418 in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.

    • Replace the transfection medium with the SR12418-containing medium.

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Wash cells once with PBS.

    • Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to a white 96-well luminometer plate.

    • Transfer 20 µL of cell lysate to the luminometer plate and measure firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Relative Luciferase Units = Firefly/Renilla).

    • Plot the normalized luciferase activity against the log concentration of SR12418.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Il17a-Luciferase Reporter Assay for Immunomodulatory Activity

This protocol assesses the ability of SR12418 to suppress Il17a promoter activity, often co-activated by RORγt.

Materials:

  • HEK293T or Jurkat cells

  • Appropriate culture medium

  • pGL3-Il17a-Luc reporter plasmid

  • pRL-TK plasmid

  • REV-ERBα expression plasmid

  • RORγt expression plasmid (for co-transfection to activate the promoter)

  • SR12418

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Transfection:

    • Prepare a DNA mixture containing 100 ng of pGL3-Il17a-Luc, 10 ng of pRL-TK, 50 ng of REV-ERBα, and 50 ng of RORγt expression plasmid per well. The inclusion of RORγt is crucial to induce a baseline level of Il17a promoter activity.

    • Perform transfection as described in Protocol 1.

  • SR12418 Treatment:

    • After 24 hours of transfection, treat the cells with a dose range of SR12418 (e.g., 100 nM to 10 µM) or a single effective concentration (e.g., 5 µM) and a DMSO control.[1]

    • Incubate for 24 hours.

  • Luciferase Assay and Data Analysis:

    • Perform the dual-luciferase assay as described in Protocol 1.

    • Analyze the data by comparing the normalized luciferase activity in SR12418-treated wells to the DMSO control. Data can be presented as a percentage of inhibition.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a luciferase reporter assay using SR12418.

Luciferase_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., HEK293 in 96-well plate) Start->Seed_Cells Transfect_Cells 2. Transfect Cells (Reporter + REV-ERB Plasmid) Seed_Cells->Transfect_Cells Incubate_24h_1 Incubate 24h Transfect_Cells->Incubate_24h_1 Treat_SR12418 3. Treat with SR12418 (Dose-Response) Incubate_24h_1->Treat_SR12418 Incubate_24h_2 Incubate 24h Treat_SR12418->Incubate_24h_2 Lyse_Cells 4. Lyse Cells Incubate_24h_2->Lyse_Cells Measure_Luciferase 5. Measure Luciferase Activity (Dual-Luciferase Assay) Lyse_Cells->Measure_Luciferase Analyze_Data 6. Analyze Data (Normalize & Calculate IC50) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

General workflow for SR12418 luciferase reporter assays.

Conclusion

SR12418 is a powerful chemical probe for elucidating the roles of REV-ERBα and REV-ERBβ in health and disease. The use of luciferase reporter assays provides a robust and sensitive platform for quantifying the activity of SR12418 on specific gene promoters. The protocols and information provided here serve as a detailed guide for researchers to effectively design and execute experiments aimed at understanding the therapeutic potential of targeting the REV-ERB nuclear receptors.

References

Application

Application Notes and Protocols for Flow Cytometry Analysis Following SR12418 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction SR12418 is a synthetic ligand that acts as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12418 is a synthetic ligand that acts as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the circadian clock and have been shown to play a significant role in regulating metabolic and inflammatory processes.[2][3][4] In the context of immunology, REV-ERBα is a key cell-intrinsic negative regulator of T helper 17 (TH17) cell development.[1] SR12418 has demonstrated efficacy in suppressing TH17-mediated inflammation in preclinical models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and colitis, making it a compound of interest for therapeutic development.[1][2]

These application notes provide a detailed overview of the use of flow cytometry to analyze cellular responses to SR12418 treatment, with a focus on its effects on TH17 cell differentiation and function. The provided protocols are intended to serve as a guide for researchers investigating the immunomodulatory properties of SR12418 and similar compounds.

Mechanism of Action of SR12418

SR12418 enhances the repressive activity of REV-ERBα and REV-ERBβ.[3][4] In the context of TH17 cells, REV-ERBα competes with the lineage-defining transcription factor RORγt for binding to regulatory elements of genes crucial for TH17 function, most notably the gene encoding for Interleukin-17A (IL-17A).[1][5] By activating REV-ERB, SR12418 leads to the repression of RORγt expression and activity, which in turn downregulates the expression of IL-17A and other pro-inflammatory cytokines, thereby inhibiting TH17 cell development and effector function.[1]

SR12418_Mechanism_of_Action SR12418 SR12418 REVERB REV-ERBα/β SR12418->REVERB activates RORgt RORγt REVERB->RORgt represses IL17A_Gene Il17a Gene REVERB->IL17A_Gene represses RORgt->IL17A_Gene activates IL17A_Protein IL-17A Protein IL17A_Gene->IL17A_Protein expression

Caption: SR12418 signaling pathway in TH17 cells.

Data Presentation

The following tables summarize quantitative data from studies analyzing the effects of SR12418 treatment on T cell populations using flow cytometry.

Table 1: In Vitro Effects of SR12418 on Mouse CD4+ T Cells under TH17-Polarizing Conditions

Treatment% IL-17A+ CellsRORγt MFIReference
Vehicle (DMSO)BaselineBaseline[1]
SR12418 (5 µM)Significantly DecreasedDecreased[1]
SR9009 (5 µM)Significantly DecreasedDecreased[1]

MFI: Mean Fluorescence Intensity

Table 2: In Vivo Effects of SR12418 on T Cell Populations in a Mouse Model of EAE

Cell PopulationLocationVehicle-TreatedSR12418-TreatedReference
CD3+ CD4+ T CellsDraining LNs & CNSBaselineReduced Frequency & Number[2]
RORγt+ CellsLNs & CNSBaselineSignificantly Decreased Frequency & Number[1][2]
GM-CSF+ T CellsLNs & CNSBaselineSignificantly Lower Absolute Number[1]
IL-17A+ CellsLNs & CNSBaselineDecreased Frequency & Number[1]
IL-17A+ IFNγ+ CellsLNs & CNSBaselineDecreased Number[1]

LNs: Lymph Nodes; CNS: Central Nervous System

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of immune cells following SR12418 treatment.

Protocol 1: Intracellular Staining for Cytokines (IL-17A, IFNγ) and Transcription Factors (RORγt) in Mouse Splenocytes or Lymph Node Cells

This protocol is designed for the analysis of TH17 cell populations from in vivo models.

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • SR12418 or vehicle control (for in vivo treatment)

  • Cell stimulation cocktail (e.g., PMA, Ionomycin, and Brefeldin A or Monensin)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fixable Viability Dye

  • Anti-mouse CD16/CD32 (Fc Block)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD45)

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

  • Fluorochrome-conjugated antibodies against intracellular markers (e.g., IL-17A, IFNγ, RORγt)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleen or lymph nodes of vehicle- or SR12418-treated mice.

  • Cell Stimulation (for cytokine analysis): Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI medium. Add a cell stimulation cocktail and incubate for 4-6 hours at 37°C, 5% CO2.

  • Surface Staining:

    • Wash cells with PBS and resuspend in FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions.

    • Wash cells and resuspend in FACS buffer containing Fc Block. Incubate for 10-15 minutes at 4°C.

    • Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.

    • Wash cells twice with Permeabilization Wash Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in Permeabilization Wash Buffer containing the cocktail of fluorochrome-conjugated intracellular antibodies.

    • Incubate for 30-45 minutes at 4°C in the dark.

    • Wash cells twice with Permeabilization Wash Buffer.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

Flow_Cytometry_Workflow Start Single-Cell Suspension Stimulation Cell Stimulation (PMA/Ionomycin/Brefeldin A) Start->Stimulation Surface_Staining Surface Marker Staining (e.g., CD4, Viability Dye) Stimulation->Surface_Staining Fix_Perm Fixation and Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Staining (e.g., IL-17A, RORγt) Fix_Perm->Intracellular_Staining Acquisition Flow Cytometry Data Acquisition Intracellular_Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Experimental workflow for intracellular flow cytometry.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol can be used to assess if SR12418 treatment induces apoptosis in target cells.

Materials:

  • Cells treated with SR12418 or vehicle control

  • Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) or other viability dye (e.g., 7-AAD)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with SR12418 or vehicle.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add fluorochrome-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add PI or another viability dye to the cell suspension.

  • Data Acquisition: Analyze the cells on a flow cytometer immediately after staining.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is to determine the effect of SR12418 on cell cycle progression.

Materials:

  • Cells treated with SR12418 or vehicle control

  • Cold 70% Ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment.

  • Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Staining: Add PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI channel.

Data Interpretation:

  • The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Conclusion

Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of immunomodulatory compounds like SR12418. The protocols and data presented here provide a framework for investigating the impact of SR12418 on T cell differentiation, function, and viability. These methods can be adapted to various cell types and research questions, contributing to a deeper understanding of the therapeutic potential of targeting the REV-ERB nuclear receptors.

References

Method

Application Notes and Protocols for SR12418 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals Introduction SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] As a key component of the circadian cloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] As a key component of the circadian clock, REV-ERBα also plays a critical role in regulating inflammatory responses, particularly in the context of neuroinflammation. SR12418 has emerged as a valuable chemical probe for elucidating the therapeutic potential of targeting REV-ERBα in autoimmune and neuroinflammatory disorders. These application notes provide a comprehensive overview of SR12418, its mechanism of action, and detailed protocols for its use in studying neuroinflammation.

Mechanism of Action

SR12418 functions as a transcriptional repressor by activating REV-ERBα. In the context of neuroinflammation, particularly in T helper 17 (Th17) cell-mediated autoimmunity, REV-ERBα competes with the pro-inflammatory transcription factor RORγt (Retinoic acid receptor-related orphan receptor gamma t) for binding to shared DNA response elements (ROREs) in the promoter regions of key inflammatory genes, such as Il17a. By activating REV-ERBα, SR12418 enhances the recruitment of co-repressors, leading to the suppression of IL-17A and other pro-inflammatory cytokines, thereby attenuating neuroinflammation.[1][2]

Furthermore, REV-ERBα activation by agonists has been shown to suppress microglial activation and the expression of pro-inflammatory mediators through the inhibition of the NF-κB signaling pathway.[3][4] Recent studies also indicate that REV-ERBα agonists can mitigate astrocyte activation, promoting a shift from a neurotoxic (A1) to a neuroprotective (A2) phenotype.[5][6]

Data Presentation

Table 1: In Vitro Activity of SR12418 and other REV-ERB Agonists
CompoundTargetAssayIC50Cell TypeReference
SR12418 REV-ERBαBmal1-luciferase reporter68 nMHEK293 cells[1]
SR12418 REV-ERBβBmal1-luciferase reporter119 nMHEK293 cells[1]
SR9009REV-ERBα/βBmal1-luciferase reporter670/800 nMHEK293 cells[7]
GSK4112REV-ERBαBiochemical Interaction--[8]
Table 2: In Vivo Efficacy of SR12418
ModelAnimal StrainCompoundDosageAdministration RouteKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/6 MiceSR12418 50 mg/kg, b.i.d.Intraperitoneal (i.p.)Delayed onset and reduced severity of EAE; decreased frequency of IL-17A+ cells in the CNS.[9]
Colitis-SR12418 50 mg/kg, b.i.d.Intraperitoneal (i.p.)Effective in a therapeutic mode.[1]

Signaling Pathway Diagram

REV_ERB_Signaling cluster_0 Immune Cell (e.g., Th17, Microglia) SR12418 SR12418 REV_ERB REV-ERBα SR12418->REV_ERB activates NFkB NF-κB REV_ERB->NFkB inhibits DNA DNA (RORE) REV_ERB->DNA binds & represses RORgt RORγt RORgt->DNA binds & activates Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-17A, IL-6, TNFα) NFkB->Inflammatory_Genes activates DNA->Inflammatory_Genes transcription Inflammation Neuroinflammation Inflammatory_Genes->Inflammation

Caption: SR12418 activates REV-ERBα, which represses pro-inflammatory gene transcription.

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol is adapted from standard procedures for inducing EAE, a widely used mouse model for multiple sclerosis.[4][10][11]

Materials:

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 8-12 week old female C57BL/6 mice

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the MOG 35-55 solution with CFA (containing 4 mg/mL of M. tuberculosis) in a 1:1 ratio.

    • Emulsify by sonication or by passing the mixture through two syringes connected by a Luer lock until a thick, white emulsion is formed that does not disperse when dropped into water.

  • Immunization:

    • On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the flank of each mouse (total volume of 200 µL per mouse).

  • Pertussis Toxin Administration:

    • On day 0 and day 2 post-immunization, administer 200 ng of PTx in 200 µL of sterile PBS via intraperitoneal (i.p.) injection.

  • SR12418 Treatment:

    • Prepare SR12418 in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% H2O).

    • Administer SR12418 (e.g., 50 mg/kg) or vehicle control i.p. twice daily, starting from the day of immunization or at the onset of clinical signs for a therapeutic paradigm.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

EAE_Workflow Day0 Day 0: - Immunize with MOG/CFA - Administer PTx Day2 Day 2: - Administer PTx Day0->Day2 Treatment Daily Treatment: - SR12418 or Vehicle Day2->Treatment Monitoring Daily Monitoring: - Clinical Scoring Treatment->Monitoring Analysis Endpoint Analysis: - Histology - Cytokine Profiling Monitoring->Analysis

Caption: Experimental workflow for EAE induction and SR12418 treatment.

Protocol 2: In Vitro Differentiation of Mouse Th17 Cells

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells, a key cell type in many neuroinflammatory diseases.[5][12][13]

Materials:

  • Spleens from C57BL/6 mice

  • Naive CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Anti-CD3 and Anti-CD28 antibodies

  • Recombinant mouse IL-6

  • Recombinant human TGF-β1

  • Anti-IFN-γ and Anti-IL-4 antibodies

  • SR12418

Procedure:

  • Naive CD4+ T Cell Isolation:

    • Isolate spleens from mice and prepare a single-cell suspension.

    • Isolate naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • T Cell Culture and Differentiation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL) overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Seed the naive CD4+ T cells at a density of 2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody (2 µg/mL).

    • Add the Th17 polarizing cytokine cocktail: IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • Add SR12418 at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

    • Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Analysis of Th17 Differentiation:

    • After culture, cells can be analyzed for IL-17A and RORγt expression by intracellular flow cytometry or the supernatant can be collected for ELISA to measure secreted IL-17A.

Protocol 3: Intracellular Flow Cytometry for IL-17A and RORγt

This protocol is for the detection of intracellular IL-17A and the transcription factor RORγt in differentiated Th17 cells.[14][15]

Materials:

  • Differentiated Th17 cells (from Protocol 2)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A or Monensin

  • Fixable Viability Dye

  • Anti-CD4 antibody (surface stain)

  • Fixation/Permeabilization buffer

  • Anti-IL-17A and Anti-RORγt antibodies (intracellular stain)

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Restimulation:

    • Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fixable viability dye to exclude dead cells.

    • Stain for surface markers such as CD4.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Intracellular Staining:

    • Incubate the fixed and permeabilized cells with fluorescently labeled anti-IL-17A and anti-RORγt antibodies.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on live, single, CD4+ cells and then quantifying the percentage of cells positive for IL-17A and RORγt.

FACS_Workflow Start Differentiated T-cells Restim Restimulation (PMA/Ionomycin + Brefeldin A) Start->Restim Surface_Stain Surface Staining (Viability Dye, Anti-CD4) Restim->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intra_Stain Intracellular Staining (Anti-IL-17A, Anti-RORγt) Fix_Perm->Intra_Stain Acquire Flow Cytometry Acquisition Intra_Stain->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Workflow for intracellular staining and flow cytometry analysis.

Conclusion

SR12418 is a powerful tool for investigating the role of REV-ERBα in neuroinflammation. Its ability to suppress Th17 cell differentiation and function, as well as modulate glial cell activation, makes it a promising compound for preclinical studies in various neuroinflammatory and autoimmune disease models. The provided protocols offer a starting point for researchers to incorporate SR12418 into their experimental designs to further explore the therapeutic potential of targeting the REV-ERBα pathway.

References

Application

Application Notes and Protocols for Investigating Metabolic Pathways Using SR12418

For Researchers, Scientists, and Drug Development Professionals Introduction SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key components of the circadian clock...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key components of the circadian clock machinery.[1] These receptors act as transcriptional repressors and play a crucial role in integrating the circadian rhythm with metabolic processes.[2][3] REV-ERBs are highly expressed in metabolically active tissues such as the liver, skeletal muscle, and adipose tissue, where they regulate genes involved in glucose and lipid metabolism.[2][3] Pharmacological activation of REV-ERBs by agonists like SR12418 presents a valuable tool for investigating metabolic pathways and holds therapeutic potential for metabolic diseases.[4][5]

These application notes provide an overview of the role of REV-ERBs in metabolism and offer detailed protocols for using SR12418 to study its effects on key metabolic processes, including glucose uptake, glycolysis, and fatty acid oxidation.

Mechanism of Action: REV-ERB and Metabolism

REV-ERBα and REV-ERBβ are ligand-regulated transcription factors that recruit co-repressor complexes to target gene promoters, thereby inhibiting their transcription.[3] Their expression is under circadian control, leading to rhythmic regulation of metabolic pathways.[2]

Key Metabolic Functions Regulated by REV-ERBs:

  • Lipid Metabolism: REV-ERBs regulate the expression of genes involved in lipogenesis, cholesterol metabolism, and fatty acid oxidation.[3][6][7] For instance, REV-ERBα can repress the expression of sterol regulatory element-binding protein 1 (SREBP1), a master regulator of lipogenesis.[3][7]

  • Glucose Metabolism: REV-ERBs influence glucose homeostasis by controlling the expression of gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in the liver.[8] They also play a role in glucose-stimulated insulin secretion from pancreatic β-cells.[9]

  • Energy Expenditure: Activation of REV-ERBs has been shown to increase energy expenditure and reduce fat mass in animal models.[4][5]

Data Presentation: Quantitative Effects of REV-ERB Agonists on Metabolism

The following table summarizes quantitative data from studies using REV-ERB agonists (SR9009 and SR9011), which are expected to have similar effects to SR12418.

ParameterModel SystemTreatmentObserved EffectReference
Body WeightDiet-induced obese miceSR9011 (100 mg/kg, i.p., b.i.d. for 12 days)Decreased body weight and fat mass[4]
Oxygen Consumption (VO2)C57BL/6 miceSR9011 (100 mg/kg, i.p., b.i.d. for 10 days)Increased oxygen consumption[4]
Plasma GlucoseRev-erbα-/- miceN/A (genetic model)Mild hyperglycemia (~10% increase)[6]
AdiposityRev-erbα-/- miceN/A (genetic model)Increased adiposity (2.5-fold)[6]
Lipogenic Gene ExpressionMiceSR9011 (daily administration)Reduced expression of lipogenic genes[5]

Mandatory Visualizations

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SR12418 SR12418 REVERB REV-ERBα/β SR12418->REVERB activates CoR Co-repressor Complex (e.g., NCoR-HDAC3) REVERB->CoR recruits BMAL1_CLOCK BMAL1/CLOCK REVERB->BMAL1_CLOCK represses RORE RORE CoR->RORE binds to BMAL1_CLOCK->RORE activates transcription Metabolic_Genes Metabolic Genes (e.g., Srebf1, Pck1, G6pc) RORE->Metabolic_Genes represses transcription SR12418_entry->SR12418

Caption: REV-ERB Signaling Pathway in Metabolic Regulation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis start Seed Cells (e.g., HepG2, C2C12, 3T3-L1) treatment Treat with SR12418 (various concentrations and time points) start->treatment control Vehicle Control (e.g., DMSO) start->control glucose_uptake Glucose Uptake Assay treatment->glucose_uptake glycolysis Glycolysis Assay treatment->glycolysis fao Fatty Acid Oxidation Assay treatment->fao gene_expression Gene Expression Analysis (qPCR/RNA-seq) treatment->gene_expression control->glucose_uptake control->glycolysis control->fao control->gene_expression end Compare SR12418 vs. Control - Metabolic rates - Gene expression levels glucose_uptake->end glycolysis->end fao->end gene_expression->end

Caption: General Experimental Workflow for Investigating SR12418 Effects.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay

This protocol is designed to measure the rate of glucose uptake in cultured cells (e.g., adipocytes, myotubes) treated with SR12418. It utilizes a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

Materials:

  • Cultured cells (e.g., differentiated 3T3-L1 adipocytes or C2C12 myotubes)

  • SR12418

  • Vehicle (e.g., DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Unlabeled 2-deoxy-D-glucose

  • Insulin

  • Cytochalasin B

  • Cell lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Treatment:

    • Plate and differentiate cells in appropriate multi-well plates.

    • Treat cells with various concentrations of SR12418 or vehicle for the desired duration (e.g., 24 hours).

  • Insulin Stimulation (Optional):

    • Wash cells with KRH buffer.

    • Incubate cells with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.

  • Glucose Uptake Measurement:

    • Add KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well.

    • To determine non-specific uptake, add cytochalasin B to a subset of wells.

    • Incubate for 10-15 minutes at 37°C.

  • Assay Termination and Lysis:

    • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lyse the cells with cell lysis buffer.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample.

    • Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells).

    • Compare the glucose uptake rates between SR12418-treated and vehicle-treated cells.

Protocol 2: In Vitro Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of fatty acid oxidation in cultured cells (e.g., hepatocytes, myotubes) treated with SR12418, using radiolabeled palmitate.

Materials:

  • Cultured cells (e.g., HepG2, C2C12)

  • SR12418

  • Vehicle (e.g., DMSO)

  • [¹⁴C]Palmitic acid

  • Unlabeled palmitic acid complexed to BSA

  • Cell culture medium

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates.

    • Treat cells with various concentrations of SR12418 or vehicle for the desired duration (e.g., 24 hours).

  • Labeling and Incubation:

    • Prepare the labeling medium containing [¹⁴C]palmitic acid and unlabeled palmitate-BSA complex.

    • Replace the culture medium with the labeling medium.

    • Incubate for 2-4 hours at 37°C.

  • Measurement of Acid-Soluble Metabolites (ASMs):

    • Collect the incubation medium.

    • Precipitate the unmetabolized [¹⁴C]palmitate by adding perchloric acid.

    • Centrifuge to pellet the precipitate.

    • The supernatant contains the ¹⁴C-labeled ASMs (products of β-oxidation).

  • Scintillation Counting:

    • Transfer the supernatant to scintillation vials.

    • Add scintillation cocktail and measure radioactivity.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample.

    • Compare the rate of FAO between SR12418-treated and vehicle-treated cells.

Protocol 3: Gene Expression Analysis of Metabolic Genes

This protocol outlines the analysis of changes in the expression of key metabolic genes in response to SR12418 treatment using quantitative real-time PCR (qPCR).

Materials:

  • Cultured cells treated with SR12418 or vehicle

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target metabolic genes (e.g., Srebf1, Pck1, G6pc, Cpt1a) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells treated with SR12418 or vehicle.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Quantitative PCR:

    • Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

    • Compare the gene expression levels between SR12418-treated and vehicle-treated cells.

Conclusion

SR12418, as a potent REV-ERB agonist, is a valuable pharmacological tool for elucidating the intricate connections between the circadian clock and metabolic pathways. The protocols provided herein offer a framework for researchers to investigate the effects of SR12418 on glucose and lipid metabolism in various cell types. By employing these methods, scientists can gain deeper insights into the therapeutic potential of targeting REV-ERBs for the treatment of metabolic disorders.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting SR12418 solubility issues

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the solubility of SR12418. Below you will find frequently asked questions (FAQs), detailed...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the solubility of SR12418. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of SR12418 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of SR12418?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Based on data from structurally similar REV-ERB agonists such as SR9009 and SR9011, SR12418 is expected to have good solubility in DMSO. For SR9009, solubility in DMSO is greater than 25 mg/mL, and for SR9011, it is approximately 30 mg/mL.[1][2][3]

Q2: My SR12418 is not dissolving completely. What can I do?

A2: If you encounter solubility issues, gentle heating and/or sonication can aid in dissolution.[1] It is advisable to warm the solution gently (e.g., in a 37°C water bath) and use short bursts of sonication to avoid overheating and potential degradation of the compound.

Q3: Can I dissolve SR12418 directly in aqueous buffers like PBS?

A3: Direct dissolution of SR12418 in aqueous buffers is not recommended due to its likely hydrophobic nature. It is best to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer to the final desired concentration.

Q4: I observed precipitation when diluting my DMSO stock of SR12418 into an aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of SR12418 in your aqueous medium.

  • Use a Surfactant: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-80 can help maintain the solubility of the compound in aqueous solutions.

  • Employ Co-solvents: Including a small percentage of a water-miscible organic co-solvent, such as polyethylene glycol (PEG), in your aqueous buffer can improve solubility.

Q5: How should I store my SR12418 stock solutions?

A5: Stock solutions of SR12418 should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Based on stability data for the similar compound SR9009, solutions in DMSO or ethanol may be stored at -20°C for up to one month.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with SR12418.

Issue 1: Inconsistent or No Biological Activity Observed
  • Possible Cause: Poor solubility or precipitation of SR12418 in the experimental medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Solution Clarity: Before use, visually inspect your final working solution for any signs of precipitation. If precipitation is observed, you will need to optimize your dissolution method.

    • Optimize Dilution: When diluting your DMSO stock into an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion.

    • Consider Vehicle Controls: Always include a vehicle control (the solvent system without SR12418) in your experiments to ensure that the solvent itself is not causing any biological effects.

Issue 2: Difficulty Dissolving SR12418 for In Vivo Studies
  • Possible Cause: Inappropriate solvent system for animal administration.

  • Troubleshooting Steps:

    • Use Established Formulations: Two formulations have been successfully used for in vivo administration of SR12418 at a concentration of 2.5 mg/mL (5.17 mM).[1] These are:

      • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This protocol requires sonication to achieve a clear solution.[1]

      • Protocol 2: 10% DMSO, 90% Corn Oil. This protocol also requires sonication.[1]

    • Prepare Freshly: It is recommended to prepare these formulations fresh before each use to ensure maximum stability and solubility.

Quantitative Solubility Data

While comprehensive solubility data for SR12418 in a wide range of solvents is not publicly available, the following tables provide known formulation data for SR12418 and solubility data for structurally similar REV-ERB agonists, SR9009 and SR9011, which can be used as a reference.

Table 1: SR12418 In Vivo Formulations

Solvent SystemAchieved ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.17 mM)Requires ultrasonication
10% DMSO, 90% Corn Oil2.5 mg/mL (5.17 mM)Requires ultrasonication

Table 2: Solubility of Structurally Similar REV-ERB Agonists

CompoundSolventSolubility
SR9009DMSO> 25 mg/mL
Ethanolup to 20 mg/mL
SR9011DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol~14 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of SR12418 in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of SR12418 powder.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution vigorously. If necessary, use a sonicator in short bursts or gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Inspect: Ensure the solution is clear and free of any particulate matter.

  • Store: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.

Protocol 2: General Method for Assessing SR12418 Stability in Solution
  • Prepare Working Solution: Dilute the 10 mM DMSO stock solution of SR12418 to your final working concentration in the desired buffer or medium.

  • Aliquot and Incubate: Dispense the working solution into multiple sterile vials, one for each time point and temperature condition you wish to test (e.g., 0, 2, 4, 8, 24 hours at 4°C, room temperature, and 37°C).

  • Sample at Time Points: At each designated time point, remove one vial from each temperature condition.

  • Quench and Analyze: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile or methanol. Centrifuge the sample to pellet any precipitate and analyze the supernatant using a validated HPLC or LC-MS method.

  • Data Analysis: Quantify the peak area of the parent SR12418 compound at each time point relative to the T=0 sample to determine the percentage of the compound remaining.

Visualizations

SR12418_Signaling_Pathway cluster_nucleus Nucleus SR12418 SR12418 REV_ERB REV-ERBα/β SR12418->REV_ERB Binds to & Activates NCoR NCoR Co-repressor REV_ERB->NCoR Recruits BMAL1 BMAL1 Gene NCoR->BMAL1 Represses Transcription Transcription Transcription BMAL1->Transcription

Caption: SR12418 binds to and activates the nuclear receptor REV-ERB, leading to the recruitment of the NCoR co-repressor complex and subsequent repression of target genes like BMAL1.

Solubility_Troubleshooting_Workflow Start Start: SR12418 Powder Dissolve_DMSO Attempt to dissolve in DMSO (e.g., 10 mM) Start->Dissolve_DMSO Is_Dissolved Is the solution clear? Dissolve_DMSO->Is_Dissolved Sonication_Heat Apply gentle heat (37°C) and/or sonication Is_Dissolved->Sonication_Heat No Dilute_Aqueous Dilute stock solution into aqueous buffer Is_Dissolved->Dilute_Aqueous Yes Sonication_Heat->Dissolve_DMSO Precipitation Precipitation observed? Dilute_Aqueous->Precipitation Optimize_Dilution Optimize Dilution: - Lower final concentration - Use surfactants (e.g., Tween-80) - Use co-solvents (e.g., PEG300) Precipitation->Optimize_Dilution Yes Success Success: Clear Solution Precipitation->Success No Optimize_Dilution->Dilute_Aqueous Failure Failure: Re-evaluate solvent system Optimize_Dilution->Failure

Caption: A workflow for troubleshooting common solubility issues with SR12418, from initial stock solution preparation to dilution in aqueous buffers.

References

Optimization

Technical Support Center: SR12418 Experiments

Welcome to the technical support center for SR12418, a synthetic REV-ERB agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SR12...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR12418, a synthetic REV-ERB agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SR12418 in experiments and to troubleshoot common problems.

Frequently Asked Questions (FAQs)

Q1: What is SR12418 and what is its primary mechanism of action?

SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, with a higher potency for REV-ERBα. As a REV-ERB agonist, SR12418 enhances the transcriptional repressor activity of these receptors. REV-ERBs are key components of the circadian clock and play crucial roles in regulating gene expression involved in metabolism and inflammation. By activating REV-ERBs, SR12418 can modulate the expression of target genes, leading to various cellular effects.

Q2: What are the main research applications for SR12418?

The primary application of SR12418 is in immunology research, particularly in the study of T helper 17 (Th17) cells. SR12418 has been shown to suppress the differentiation and function of pro-inflammatory Th17 cells.[1] Consequently, it is frequently used in in vivo models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and colitis, to investigate the therapeutic potential of targeting REV-ERBs.[1]

Q3: How should I prepare and store SR12418 stock solutions?

SR12418 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted into the appropriate cell culture medium or vehicle immediately before use.

Q4: What is the recommended vehicle for in vivo administration of SR12418?

A commonly used vehicle for intraperitoneal (i.p.) injection of SR12418 in mice is a formulation of 10% DMSO, 10% Tween 80, and 80% water.[2]

Q5: Does SR12418 have significant off-target effects?

SR12418 was developed as an analog of SR9009 with improved pharmacological properties, including minimal off-target activity. It has been screened against a panel of G-protein coupled receptors, ion channels, and transporters and showed minimal off-target effects.[1] However, it is important to note that a related REV-ERB agonist, SR9009, has been reported to have REV-ERB-independent effects on cell proliferation and metabolism.[3][4][5] Therefore, including appropriate controls in your experiments is crucial.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with SR12418.

Issue 1: Inconsistent or No Effect of SR12418 in in vitro Assays

Potential Cause Troubleshooting Steps
SR12418 Degradation Prepare fresh working solutions of SR12418 from a frozen DMSO stock for each experiment. Avoid prolonged storage of diluted SR12418 in aqueous solutions. If long-term experiments are necessary, consider replacing the media with freshly prepared SR12418-containing media every 24-48 hours.[6]
Suboptimal SR12418 Concentration Perform a dose-response experiment to determine the optimal concentration of SR12418 for your specific cell type and assay. The effective concentration can vary between different cell lines and experimental conditions.
High Cell Density Cell density can significantly impact the outcome of cell-based assays.[7][8][9] High cell density may mask the effects of the compound. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Serum Interference Components in fetal bovine serum (FBS) can sometimes interact with small molecules and affect their activity.[10] If you suspect serum interference, try reducing the serum concentration or using a serum-free medium for a short duration, if your cells can tolerate it.
Cell Line Variability Different cell lines can have varying expression levels of REV-ERBs and different sensitivities to REV-ERB agonists. Confirm the expression of REV-ERBα and REV-ERBβ in your cell line of interest.
Incorrect Vehicle Control Ensure that the vehicle control (DMSO) concentration is the same across all experimental conditions and is kept at a low, non-toxic level (typically ≤0.1%).

Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability

Potential Cause Troubleshooting Steps
High DMSO Concentration The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤0.1%) to avoid solvent-induced toxicity.[11][12]
Cell-type Specific Toxicity While SR12418 has been shown to not affect the viability of Th17 cells during differentiation[1], some REV-ERB agonists have been reported to induce apoptosis and affect the cell cycle in other cell types, such as cancer cells and preadipocytes.[4] It is essential to perform a cytotoxicity assay to determine the safe concentration range of SR12418 for your specific cell line.
Compound Precipitation SR12418 has low aqueous solubility. When diluting the DMSO stock in aqueous media, precipitation can occur. To avoid this, dilute the stock solution directly into the culture medium with vigorous mixing.[13] Preparing an intermediate dilution in a co-solvent might also be helpful.

Issue 3: Inconsistent Results in Th17 Differentiation Assays

Potential Cause Troubleshooting Steps
Variability in Naive CD4+ T Cell Isolation The purity and activation state of the starting naive CD4+ T cell population are critical for consistent Th17 differentiation. Ensure a consistent and high-purity isolation of naive T cells.
Cytokine Quality and Concentration The quality and concentration of the cytokines used for differentiation (e.g., TGF-β, IL-6, IL-23) are crucial. Use high-quality, validated cytokines and optimize their concentrations for your specific experimental setup.
Culture Conditions Factors such as the type of culture medium, serum batch, and plate coating can influence Th17 differentiation. Standardize these conditions across all experiments.

Data Presentation

Table 1: Potency of SR12418 on REV-ERB Receptors

ReceptorIC50 (nM)
REV-ERBα68
REV-ERBβ119
Data from a Bmal1-luciferase reporter assay.[1]

Experimental Protocols

Protocol: In Vitro Differentiation of Mouse Th17 Cells and Inhibition by SR12418

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the use of SR12418 to inhibit this process.

Materials:

  • Naive CD4+ T cell isolation kit (mouse)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-mouse CD3ε antibody

  • Anti-mouse CD28 antibody

  • Recombinant mouse IL-6

  • Recombinant human TGF-β1

  • Recombinant mouse IL-23

  • Anti-mouse IL-4 antibody

  • Anti-mouse IFN-γ antibody

  • SR12418

  • DMSO

  • 96-well flat-bottom culture plates

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with anti-mouse CD3ε antibody (10 µg/mL) and anti-mouse CD28 antibody (2 µg/mL) in PBS overnight at 4°C.

    • Before use, wash the wells twice with sterile PBS.

  • Naive CD4+ T Cell Isolation:

    • Isolate naive CD4+ T cells from the spleen and lymph nodes of mice using a naive CD4+ T cell isolation kit according to the manufacturer's instructions.

  • Cell Culture and Treatment:

    • Resuspend the isolated naive CD4+ T cells in culture medium at a density of 1 x 10^6 cells/mL.

    • Prepare the Th17 differentiation cocktail in the culture medium:

      • IL-6 (20 ng/mL)

      • TGF-β1 (1 ng/mL)

      • IL-23 (20 ng/mL)

      • Anti-IL-4 antibody (10 µg/mL)

      • Anti-IFN-γ antibody (10 µg/mL)

    • Prepare serial dilutions of SR12418 in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

    • Add 100 µL of the cell suspension to each well of the coated plate.

    • Add 100 µL of the Th17 differentiation cocktail with or without SR12418 to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • Analysis of Th17 Differentiation:

    • After the incubation period, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

    • Harvest the cells and perform intracellular staining for IL-17A and flow cytometry analysis to determine the percentage of Th17 cells.

Mandatory Visualization

Signaling_Pathway cluster_SR12418 SR12418 Action cluster_Nuclear_Receptors Nuclear Receptors cluster_Transcription_Factors Key Transcription Factors cluster_Cytokines Th17 Cytokines SR12418 SR12418 REV_ERB REV-ERBα / REV-ERBβ SR12418->REV_ERB activates RORgt RORγt REV_ERB->RORgt represses IL17 IL-17A RORgt->IL17 promotes expression

Caption: SR12418 signaling pathway in the inhibition of Th17 differentiation.

Experimental_Workflow cluster_Preparation Preparation cluster_Culture Cell Culture cluster_Analysis Analysis Isolate_Cells Isolate Naive CD4+ T Cells Seed_Cells Seed T Cells Isolate_Cells->Seed_Cells Prepare_Plates Coat Plates with anti-CD3/CD28 Prepare_Plates->Seed_Cells Prepare_Reagents Prepare Th17 Cocktail & SR12418 Dilutions Add_Reagents Add Th17 Cocktail & SR12418 Prepare_Reagents->Add_Reagents Seed_Cells->Add_Reagents Incubate Incubate for 3-4 Days Add_Reagents->Incubate Restimulate Restimulate with PMA/Ionomycin Incubate->Restimulate Stain_Cells Intracellular Staining for IL-17A Restimulate->Stain_Cells Analyze Flow Cytometry Analysis Stain_Cells->Analyze

Caption: Experimental workflow for Th17 differentiation assay with SR12418.

Troubleshooting_Logic Start Inconsistent or No Effect of SR12418 Check_Reagent Check SR12418 Solution (Freshly prepared?) Start->Check_Reagent Check_Concentration Optimize SR12418 Concentration? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare Fresh SR12418 Solution Check_Reagent->Prepare_Fresh No Check_Culture Review Culture Conditions (Cell density, serum, etc.) Check_Concentration->Check_Culture Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Controls Verify Vehicle and Other Controls Check_Culture->Check_Controls Yes Optimize_Culture Optimize Cell Density, Serum, etc. Check_Culture->Optimize_Culture No End Consult Further Literature or Technical Support Check_Controls->End Yes Correct_Controls Correct Control Conditions Check_Controls->Correct_Controls No Solution_Good Yes Solution_Bad No Concentration_Good Yes Concentration_Bad No Culture_Good Yes Culture_Bad No Controls_Good Yes Controls_Bad No

Caption: Troubleshooting logic for inconsistent SR12418 experimental results.

References

Troubleshooting

Improving the stability of SR12418 in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of SR12418, a specific synthetic ligand for REV-ERBα and REV-ERBβ. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of SR12418, a specific synthetic ligand for REV-ERBα and REV-ERBβ.

Frequently Asked Questions (FAQs)

Q1: What is SR12418 and what are its primary applications?

SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ, with IC50 values of 68 nM and 119 nM, respectively.[1][2] It functions as a transcriptional repressor by enhancing the recruitment of corepressors like the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3) to the DNA response elements of target genes. This activity makes it a valuable tool for studying the roles of REV-ERB in various physiological processes.

Primary research applications include the investigation of:

  • Autoimmune Diseases: SR12418 has been shown to suppress the development and severity of experimental autoimmune encephalomyelitis (EAE) and colitis in mouse models.[1][3]

  • Inflammation: It inhibits the differentiation of pro-inflammatory TH17 cells and the expression of their associated cytokines, such as IL-17A.[3][4]

  • Circadian Rhythms: As a modulator of REV-ERB, a core component of the circadian clock, SR12418 is used to study the regulation of circadian biology.

  • Metabolism: REV-ERB plays a significant role in regulating lipid and glucose metabolism, making SR12418 a relevant compound for metabolic research.[5]

Q2: What are the recommended solvent and storage conditions for SR12418?

Proper dissolution and storage are critical for maintaining the stability and activity of SR12418.

ParameterRecommendation
Solubility Soluble in DMSO. For in vivo studies, common solvent systems are a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution, or a 10% DMSO and 90% Corn Oil solution, both achieving up to 2.5 mg/mL.[1]
Stock Solution Storage Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles to prevent degradation.[1][4]

Q3: What is the mechanism of action of SR12418?

SR12418 is an agonist of the REV-ERBα and REV-ERBβ nuclear receptors. Upon binding, it enhances the repressive activity of these receptors on their target genes. REV-ERBs lack a transcriptional activation domain and exclusively function to repress gene expression. They achieve this by recruiting corepressor complexes, which include NCoR and HDAC3, to specific DNA sequences known as REV-ERB Response Elements (RevREs) or ROR Response Elements (ROREs) in the promoter regions of target genes. This leads to chromatin condensation and transcriptional silencing. A key pathway affected is the differentiation of TH17 cells, where SR12418-activated REV-ERB represses the expression of critical factors like RORγt and IL-17A.[4]

REV_ERB_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR12418 SR12418 SR12418_in SR12418 SR12418->SR12418_in Cellular Uptake REV_ERB REV-ERBα/β SR12418_in->REV_ERB Binds & Activates REV_ERB_active Active REV-ERBα/β REV_ERB->REV_ERB_active Translocates to Nucleus RORE RORE/RevRE (on DNA) REV_ERB_active->RORE Binds to DNA Repression Transcriptional Repression REV_ERB_active->Repression NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex NCoR_HDAC3->REV_ERB_active Recruited by Target_Genes Target Genes (e.g., IL17A, RORC) Repression->Target_Genes

Caption: SR12418 signaling pathway. (Max Width: 760px)

Troubleshooting Guides

Problem 1: Precipitation or cloudiness observed in the SR12418 solution.

Possible Cause Troubleshooting Step
Incomplete Dissolution Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the solution becomes clear.[1]
Solvent Incompatibility Ensure the correct solvent system is being used. For aqueous-based in vivo formulations, the use of co-solvents like PEG300 and surfactants like Tween-80 is recommended.[1]
Low Temperature Storage If precipitation occurs after refrigeration or freezing, allow the solution to come to room temperature and then warm and/or sonicate as described above before use.
High Concentration The reported solubility in the recommended in vivo solvent systems is 2.5 mg/mL.[1] Attempting to prepare a more concentrated solution may lead to precipitation.

Problem 2: Suspected degradation or loss of activity of SR12418.

While specific degradation pathways for SR12418 are not extensively published, general principles of small molecule stability can be applied.

Possible Cause Troubleshooting Step
Improper Storage SR12418 solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1] Avoid frequent exposure to room temperature.
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][4]
Hydrolysis Avoid preparing stock solutions in aqueous buffers for long-term storage. Prepare fresh dilutions from a DMSO stock for each experiment. While not specifically documented for SR12418, many small molecules are susceptible to hydrolysis in aqueous solutions.
Oxidation While there is no specific data on SR12418's susceptibility to oxidation, it is good practice to store solutions in tightly sealed vials to minimize exposure to air.
Photodegradation Store stock solutions in amber vials or protect them from light to prevent potential photodegradation.

To assess the stability of your SR12418 solution, a forced degradation study can be considered as a best practice.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis SR12418_Solution SR12418 Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) SR12418_Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) SR12418_Solution->Base Oxidation Oxidation (e.g., 3% H2O2) SR12418_Solution->Oxidation Heat Thermal Stress (e.g., 60°C) SR12418_Solution->Heat Light Photostability (UV/Vis light) SR12418_Solution->Light LC_MS LC-MS Analysis Acid->LC_MS Base->LC_MS Oxidation->LC_MS Heat->LC_MS Light->LC_MS Compare Compare to Control LC_MS->Compare

Caption: Forced degradation study workflow. (Max Width: 760px)

Experimental Protocols

Protocol 1: In Vitro TH17 Cell Differentiation Assay

This protocol details the differentiation of naive CD4+ T cells into TH17 cells and the assessment of SR12418's inhibitory effect.

  • Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using standard cell isolation kits.

  • Plate Coating: Coat a 96-well plate with anti-CD3 (e.g., 2.5 µg/mL) and anti-CD28 (e.g., 2.0 µg/mL) antibodies overnight at 4°C.

  • Cell Seeding: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/well.

  • Differentiation Cocktail: Add a TH17 differentiation cocktail containing anti-IFN-γ, anti-IL-4, IL-6, and TGF-β to the cells.

  • SR12418 Treatment: Add SR12418 at desired concentrations (e.g., 5 µM and 10 µM) or vehicle control (DMSO) to the respective wells.

  • Incubation: Culture the cells for 3-4 days at 37°C and 5% CO2.

  • Restimulation (for cytokine analysis): Before analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

  • Analysis: Analyze the differentiation into TH17 cells by flow cytometry for intracellular IL-17A and surface CD4 expression. The expression of the transcription factor RORγt can also be assessed.[1]

Protocol 2: Luciferase Reporter Assay for REV-ERB Activity

This protocol is for assessing the activity of SR12418 on a REV-ERB responsive reporter gene.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with a REV-ERBα or REV-ERBβ expression vector and a reporter plasmid containing a REV-ERB responsive element driving the expression of a luciferase gene (e.g., a Bmal1-luciferase reporter). A constitutively expressed Renilla luciferase vector should also be co-transfected for normalization.

  • SR12418 Treatment: After 24 hours, replace the medium with fresh medium containing SR12418 at various concentrations or a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results should show a dose-dependent decrease in luciferase activity in the presence of SR12418, indicating repression of the reporter gene.[1]

References

Optimization

SR12418 off-target effects and how to mitigate them

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the REV-ERB agonist...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the REV-ERB agonist, SR12418, and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is SR12418 and what are its primary targets?

A1: SR12418 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are key components of the circadian clock and play crucial roles in regulating gene expression involved in metabolism, inflammation, and circadian rhythm.[1][3] SR12418 was developed as an analog of the earlier REV-ERB agonist, SR9009, with an improved pharmacokinetic profile and greater potency.[1][2]

Q2: What are the known off-target effects of SR12418?

A2: SR12418 was designed to have a more favorable off-target profile than its predecessor, SR9009. A screening panel by CEREP (Eurofins Scientific) against 84 G-protein coupled receptors (GPCRs), ion channels, and transporters showed minimal off-target activity for SR12418.[2] However, comprehensive public data on its selectivity across a wide range of targets is limited. It is important to consider that its parent compound, SR9009, has been reported to have off-target effects, including activity at the Liver X Receptor (LXR) and REV-ERB-independent effects on cell proliferation and metabolism.[4][5] Therefore, careful experimental design and control are crucial when working with SR12418.

Q3: How can I mitigate potential off-target effects of SR12418 in my experiments?

A3: Mitigating off-target effects is essential for accurate interpretation of experimental results. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of SR12418 that elicits the desired on-target effect. This minimizes the risk of engaging lower-affinity off-targets.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold. If available, a well-characterized compound with a different chemical structure but the same on-target activity can serve as a positive control.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out REV-ERBα and/or REV-ERBβ. If the phenotype observed with SR12418 treatment is absent in the REV-ERB-deficient cells, it provides strong evidence for on-target action.

  • Orthogonal Approaches: Confirm key findings using non-pharmacological methods to modulate the target pathway.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Phenotype Not Aligning with Known REV-ERB Biology The effect may be mediated by an unknown off-target of SR12418.1. Perform a literature search for off-targets of similar compounds (e.g., SR9009). 2. Conduct a broad off-target screening panel (e.g., kinase or GPCR panel). 3. Use genetic knockout/knockdown of REV-ERBα/β to confirm on-target dependency.
Inconsistent Results Across Different Cell Lines The expression levels of the on-target (REV-ERBα/β) or potential off-targets may vary between cell lines.1. Quantify REV-ERBα and REV-ERBβ expression levels in all cell lines used (e.g., via qPCR or Western blot). 2. If a specific off-target is suspected, assess its expression as well.
High Concentration of SR12418 Required for Desired Effect The observed effect at high concentrations may be due to off-target engagement, as higher doses are more likely to interact with lower-affinity off-targets.1. Perform a careful dose-response curve to determine the EC50 for your specific assay. 2. Compare this with the known IC50 for REV-ERBα/β. A large discrepancy may suggest an off-target effect. 3. Confirm target engagement at the effective concentration using a biophysical assay like CETSA.
Cell Viability is Compromised SR12418, similar to SR9009, may have REV-ERB-independent effects on cell proliferation and metabolism, leading to cytotoxicity at certain concentrations.[5]1. Determine the cytotoxicity profile of SR12418 in your cell line using a viability assay (e.g., MTT, CellTiter-Glo). 2. Ensure that the concentrations used in your experiments are well below the cytotoxic threshold.

Quantitative Data Summary

Table 1: Potency of SR12418 and SR9009 on REV-ERB Receptors

CompoundTargetAssayIC50 / KdReference
SR12418 REV-ERBαBmal1-luciferase reporter assay68 nM[1][2]
REV-ERBβBmal1-luciferase reporter assay119 nM[2]
SR9009 REV-ERBαBmal1-luciferase reporter assay710 nM[1][6]
REV-ERBβGal4 reporter assay800 nM[6]
REV-ERBαCircular Dichroism binding assay800 nM[6]

Experimental Protocols

Protocol 1: Nuclear Receptor Selectivity Profiling

Objective: To assess the activity of SR12418 on a panel of nuclear receptors to identify potential off-target effects.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T or HepG2) that has low endogenous nuclear receptor expression.

    • Co-transfect cells with two plasmids:

      • A plasmid expressing the full-length nuclear receptor of interest or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

    • Include a positive control (a known agonist for the tested nuclear receptor) and a vehicle control (e.g., DMSO).

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with a range of concentrations of SR12418 (e.g., 0.1 nM to 10 µM).

  • Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the log of the SR12418 concentration to generate a dose-response curve and determine the EC50 if activation is observed.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of SR12418 to REV-ERBα or REV-ERBβ in intact cells.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with either SR12418 at a specific concentration (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 70°C in 2-3°C increments).

    • Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or using a suitable lysis buffer with protease inhibitors.

  • Protein Quantification:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble REV-ERBα or REV-ERBβ using Western blotting or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the SR12418-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of SR12418 indicates thermal stabilization and therefore direct target engagement.

Visualizations

cluster_0 SR12418 Off-Target Troubleshooting Workflow start Unexpected Experimental Outcome is_on_target Is the effect REV-ERB dependent? start->is_on_target genetic_validation Perform REV-ERBα/β Knockdown/Knockout is_on_target->genetic_validation No on_target_effect Likely On-Target Effect is_on_target->on_target_effect Yes phenotype_persists Phenotype Persists? genetic_validation->phenotype_persists off_target_effect High Likelihood of Off-Target Effect phenotype_persists->off_target_effect Yes phenotype_persists->on_target_effect No investigate_off_target Investigate Potential Off-Targets (e.g., LXR, Kinases) off_target_effect->investigate_off_target refine_experiment Refine Experimental Conditions (Lower Concentration, Different Cell Line) investigate_off_target->refine_experiment

Caption: Troubleshooting workflow for SR12418 off-target effects.

cluster_1 REV-ERB Signaling Pathway and Potential Off-Targets cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways SR12418 SR12418 REV_ERB REV-ERBα / REV-ERBβ SR12418->REV_ERB Agonist (On-Target) LXR LXRα SR12418->LXR Potential Off-Target (based on SR9009) Other_NRs Other Nuclear Receptors SR12418->Other_NRs GPCRs GPCRs / Kinases SR12418->GPCRs Core_Clock_Genes Core Clock Genes (e.g., Bmal1) REV_ERB->Core_Clock_Genes Repression Metabolic_Genes Metabolic & Inflammatory Gene Expression REV_ERB->Metabolic_Genes Repression LXR_Signaling LXR Target Genes LXR->LXR_Signaling Other_Signaling Unintended Signaling Other_NRs->Other_Signaling GPCRs->Other_Signaling

Caption: SR12418 on-target pathway and potential off-target interactions.

References

Troubleshooting

Technical Support Center: Refining SR12418 Treatment Protocols for EAE

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR12418 in Experimental Autoimmune Encephal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR12418 in Experimental Autoimmune Encephalomyelitis (EAE) models.

Frequently Asked Questions (FAQs)

Q1: What is SR12418 and what is its mechanism of action in the context of EAE?

A1: SR12418 is a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] In the context of EAE, an animal model for multiple sclerosis, SR12418's mechanism of action involves the suppression of pro-inflammatory T helper 17 (Th17) cell development and function.[1] REV-ERBα, activated by SR12418, acts as a transcriptional repressor of key genes involved in Th17 cell differentiation, such as Il17a and the lineage-defining transcription factor RORγt.[1][2] By inhibiting the Th17 inflammatory response, SR12418 can delay the onset and reduce the severity of EAE.[1][2]

Q2: What is the recommended vehicle for dissolving and administering SR12418?

A2: A commonly used vehicle for SR12418 is a 10/10/80 formulation of DMSO/Tween80/H₂O.[1][2]

Q3: What is a typical prophylactic treatment protocol for SR12418 in a MOG-induced EAE mouse model?

A3: In a prophylactic setting, SR12418 can be administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, given twice a day (b.i.d.), starting from the day of immunization and continuing for the duration of the experiment.[1][2]

Q4: Can SR12418 be used to treat ongoing EAE (therapeutic protocol)?

A4: Yes, SR12418 has shown efficacy in a therapeutic setting. In a relapsing-remitting EAE model, administration of SR12418 (50 mg/kg, i.p., b.i.d.) after the first wave of disease resulted in a significant reduction in the severity of relapse.[1]

Q5: What are the expected outcomes of successful SR12418 treatment in an EAE model?

A5: Successful treatment with SR12418 is expected to result in a delayed onset and reduced severity of clinical EAE scores.[1][2] A significant decrease in the incidence of the disease may also be observed.[1][2] At the cellular level, SR12418 treatment leads to a reduction in the frequency and number of CD4+ T cells, particularly Th17 cells (IL-17A+) and pathogenic Th1/Th17 cells (IL-17A+IFNγ+), in the draining lymph nodes and the central nervous system (CNS) at the peak of the disease.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or minimal therapeutic effect of SR12418 observed. Improper drug preparation or storage: SR12418 may have degraded.Ensure SR12418 is stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment using the recommended vehicle (10/10/80 DMSO/Tween80/H₂O).[1][2]
Suboptimal dosage or administration: The dose may be too low or the administration route/frequency incorrect.The recommended dosage is 50 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.).[1][2] Ensure accurate calculation of the dose based on the animal's body weight.
Issues with EAE induction: The disease model itself may not be robust.Verify the quality and concentration of the myelin oligodendrocyte glycoprotein (MOG) peptide and complete Freund's adjuvant (CFA).[3] Ensure proper emulsification of the MOG/CFA mixture. Check the viability and dosage of the pertussis toxin.[4] The mouse strain used is critical; C57BL/6 mice are commonly used for MOG-induced EAE.[5][6]
High variability in EAE scores between animals in the treatment group. Inconsistent drug administration: Variations in injection volume or technique can lead to inconsistent dosing.Ensure all personnel are properly trained in intraperitoneal injection techniques. Use calibrated equipment for accurate volume measurement.
Animal stress: Stress can influence EAE development and treatment response.[7]Handle animals gently and consistently. Acclimatize animals to the experimental procedures before starting the treatment.
Signs of toxicity in treated animals (e.g., significant weight loss not attributable to EAE). Vehicle toxicity: The vehicle itself might be causing adverse effects.While the 10/10/80 DMSO/Tween80/H₂O vehicle is generally well-tolerated, it's crucial to include a vehicle-only control group to assess any potential toxicity.[1][2] Studies have shown that SR12418 treatment did not lead to overt signs of toxicity, with animal weights remaining relatively constant.[1]
Off-target effects of SR12418: Although shown to be specific, high doses could potentially have off-target effects.While SR12418 has demonstrated high specificity for REV-ERBs with minimal off-target activity, it is good practice to monitor animals closely for any unexpected adverse effects.[1] Adhere to the recommended dosage of 50 mg/kg.

Quantitative Data Summary

Table 1: Effect of Prophylactic SR12418 Treatment on EAE Clinical Parameters

ParameterVehicle ControlSR12418 (50 mg/kg, b.i.d.)Reference
Peak Mean Clinical Score ~3.5< 1.0[1]
Disease Incidence ~90%~20%[1][2]
Day of Disease Onset ~Day 12Delayed[1]

Table 2: Effect of Prophylactic SR12418 Treatment on Immune Cell Infiltration in the CNS at Peak Disease

Cell PopulationVehicle Control (Mean Cell Number)SR12418 (50 mg/kg, b.i.d.) (Mean Cell Number)Percentage ReductionReference
CD3+CD4+ T Cells ~1.5 x 10⁵~0.5 x 10⁵~67%[1]
RORγt+ Cells ~0.8 x 10⁵~0.2 x 10⁵~75%[1]
IL-17A+ Cells ~0.6 x 10⁵~0.15 x 10⁵~75%[1]
IL-17A+IFNγ+ Cells ~0.2 x 10⁵~0.05 x 10⁵~75%[1]

Experimental Protocols

MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice

This protocol is a standard method for inducing EAE to test the efficacy of SR12418.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)[6]

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG₃₅₋₅₅ in CFA (1:1 ratio). A typical concentration is 1-2 mg/mL of MOG₃₅₋₅₅ in the final emulsion.

    • Anesthetize the mice.

    • Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.[8]

    • Administer 100-200 ng of PTX in PBS intraperitoneally (i.p.).[4]

  • PTX Boost (Day 2):

    • Administer a second dose of 100-200 ng of PTX in PBS i.p.[4]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard 0-5 scoring scale[9]:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or wobbly gait

      • 3: Partial hind limb paralysis

      • 3.5: Complete hind limb paralysis

      • 4: Hind and partial front limb paralysis

      • 5: Moribund or dead

  • Supportive Care:

    • Provide easy access to food and water for animals with severe paralysis.[10]

SR12418 Treatment Protocol (Prophylactic)

Materials:

  • SR12418

  • DMSO

  • Tween80

  • Sterile Water

  • Sterile syringes and needles

Procedure:

  • Preparation of SR12418 Solution:

    • Prepare a 10/10/80 formulation of DMSO/Tween80/H₂O as the vehicle.

    • Dissolve SR12418 in the vehicle to the desired concentration for a final dose of 50 mg/kg.

  • Administration:

    • Starting on the day of immunization (Day 0), administer SR12418 solution (50 mg/kg) or vehicle control i.p. twice daily (b.i.d.).

    • Continue the treatment for the entire duration of the experiment.

    • Monitor the body weight of the animals throughout the experiment.[1]

Immunophenotyping by Flow Cytometry

This protocol allows for the analysis of immune cell populations in the CNS.

Procedure:

  • At the peak of the disease, euthanize the mice and perfuse with cold PBS.

  • Isolate the brain and spinal cord.

  • Mechanically and enzymatically digest the tissue to create a single-cell suspension.

  • Isolate mononuclear cells using a density gradient (e.g., Percoll).

  • Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4) and intracellular markers (e.g., RORγt, IL-17A, IFNγ) after fixation and permeabilization.[1]

  • Acquire data on a flow cytometer and analyze the cell populations.[11]

Visualizations

Caption: SR12418 signaling pathway in Th17 cells.

EAE_Experiment_Workflow start Start immunization Day 0: EAE Induction (MOG/CFA & PTX) start->immunization ptx_boost Day 2: PTX Boost immunization->ptx_boost treatment_start Day 0: Start SR12418/Vehicle Treatment (50 mg/kg, b.i.d.) immunization->treatment_start monitoring Daily: Clinical Scoring & Weight Measurement ptx_boost->monitoring treatment_start->monitoring peak_disease ~Day 15-20: Peak of Disease monitoring->peak_disease analysis Tissue Collection & Analysis (Flow Cytometry, Histology) peak_disease->analysis end End of Experiment analysis->end

Caption: Experimental workflow for SR12418 treatment in EAE.

Troubleshooting_Logic cluster_solutions Potential Solutions start Issue: No or minimal therapeutic effect check_drug Check SR12418 preparation & dosage start->check_drug Is the drug formulation correct? check_eae Verify EAE induction protocol start->check_eae Is the EAE model reproducible? check_admin Review drug administration technique start->check_admin Is administration consistent? solution_drug Prepare fresh drug solution Confirm 50 mg/kg, b.i.d. check_drug->solution_drug solution_eae Check MOG/CFA emulsion & PTX activity check_eae->solution_eae solution_admin Ensure consistent i.p. injections check_admin->solution_admin

References

Optimization

Technical Support Center: Overcoming Resistance to SR12418 in Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the REV-ERBα agonist, SR12418...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the REV-ERBα agonist, SR12418, in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was previously sensitive to SR12418, is now showing reduced responsiveness. What are the potential reasons?

A1: Reduced sensitivity to SR12418 can arise from several factors. The most common reasons include:

  • Development of acquired resistance: Prolonged exposure to a drug can lead to the selection of a resistant cell population.[1]

  • Changes in cell culture conditions: Variations in media composition, serum batches, or incubation conditions can alter cellular responses to drugs.

  • Cell line instability: Genetic drift or phenotypic changes can occur over multiple passages, potentially affecting the drug target or related pathways.

  • Mycoplasma contamination: This common laboratory contaminant can significantly alter cellular physiology and drug response.

Q2: What are the potential molecular mechanisms of resistance to a REV-ERBα agonist like SR12418?

A2: While specific resistance mechanisms to SR12418 have not been extensively documented, potential mechanisms, extrapolated from other nuclear receptor-targeted therapies, include:[2][3][4][5]

  • Target alteration: Mutations in the NR1D1 gene (encoding REV-ERBα) that prevent SR12418 binding.

  • Decreased target expression: Reduced expression of REV-ERBα at the mRNA or protein level.

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which can pump SR12418 out of the cell.[5][6][7]

  • Activation of bypass signaling pathways: Upregulation of parallel signaling pathways that compensate for the effects of REV-ERBα activation. For instance, alterations in pathways that REV-ERBα is known to influence, such as mTOR signaling, could contribute to resistance.[8][9]

  • Altered metabolism of SR12418: Increased cellular metabolism of SR12418 into inactive forms.

Q3: How can I confirm that my cell line has developed resistance to SR12418?

A3: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) for both your potentially resistant cell line and the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.[10]

Troubleshooting Guides

Problem 1: Decreased Potency of SR12418 Observed in a Previously Sensitive Cell Line

This guide will walk you through a systematic approach to investigate and potentially overcome acquired resistance to SR12418.

Step 1: Initial Verification and IC50 Confirmation

The first step is to quantitatively confirm the degree of resistance.

  • Experimental Protocol: Cell Viability Assay (MTT Assay)

    • Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a range of SR12418 concentrations (e.g., 0.01 nM to 10 µM) for a duration consistent with your initial experiments (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11][12]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Plot the cell viability against the log of the SR12418 concentration and use a non-linear regression model to determine the IC50 value.[10]

  • Data Presentation: Hypothetical IC50 Values

Cell LineSR12418 IC50 (nM)Fold Resistance
Parental Cell Line501
Resistant Sub-clone 150010
Resistant Sub-clone 2120024

  • Workflow for Initial Resistance Investigation

G start Observe Decreased SR12418 Efficacy ic50 Perform IC50 Assay on Parental and Suspected Resistant Cells start->ic50 compare Compare IC50 Values ic50->compare no_shift No Significant IC50 Shift (Troubleshoot Assay/Compound) compare->no_shift shift Significant IC50 Shift (Resistance Confirmed) compare->shift investigate Investigate Mechanism of Resistance shift->investigate

Caption: Workflow for the initial confirmation of SR12418 resistance.

Step 2: Investigate Target Expression Levels

A common mechanism of resistance is the downregulation of the drug's target.

  • Experimental Protocol: RT-qPCR for NR1D1 (REV-ERBα) mRNA Expression

    • RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a standard method (e.g., TRIzol or a column-based kit).

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[13][14]

    • qPCR: Perform quantitative PCR using primers specific for NR1D1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative expression of NR1D1 in the resistant cells compared to the parental cells using the ΔΔCt method.[15]

  • Experimental Protocol: Western Blot for REV-ERBα Protein Expression

    • Protein Extraction: Lyse parental and resistant cells in RIPA buffer to extract total protein.[16][17]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for REV-ERBα, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.

    • Detection: Visualize the protein bands using a chemiluminescent substrate.[18]

  • Data Presentation: Hypothetical REV-ERBα Expression Data

Cell LineNR1D1 mRNA Fold ChangeREV-ERBα Protein Level (Relative to Parental)
Parental Cell Line1.01.0
Resistant Sub-clone 10.20.3
Resistant Sub-clone 20.10.15

Step 3: Assess for Increased Drug Efflux

Upregulation of drug efflux pumps is a frequent cause of multidrug resistance.

  • Experimental Protocol: Evaluation of P-glycoprotein (P-gp) Activity

    • Cell Treatment: Pre-incubate both parental and resistant cells with a known P-gp inhibitor (e.g., Verapamil or Tariquidar) or a vehicle control for 1-2 hours.[19][20][21]

    • SR12418 Treatment: Following pre-incubation, treat the cells with a range of SR12418 concentrations and perform a cell viability assay as described in Step 1.

    • Data Analysis: Compare the IC50 of SR12418 in the presence and absence of the P-gp inhibitor. A significant decrease in the IC50 in the presence of the inhibitor suggests that P-gp-mediated efflux is contributing to resistance.

  • Data Presentation: Hypothetical SR12418 IC50 with P-gp Inhibitor

Cell LineSR12418 IC50 (nM)SR12418 + Verapamil IC50 (nM)Fold Sensitization
Parental Cell Line50451.1
Resistant Sub-clone 1500756.7

  • Logical Flow for Troubleshooting Resistance Mechanisms

G start Resistance to SR12418 Confirmed target_expression Analyze REV-ERBα mRNA and Protein Levels start->target_expression target_down REV-ERBα Downregulated target_expression->target_down target_ok REV-ERBα Expression Unchanged target_expression->target_ok efflux_pumps Assess Drug Efflux Pump Activity efflux_up Efflux Pump Activity Increased efflux_pumps->efflux_up efflux_ok Efflux Pump Activity Unchanged efflux_pumps->efflux_ok bypass_pathways Investigate Bypass Signaling Pathways target_ok->efflux_pumps efflux_ok->bypass_pathways

Caption: Decision tree for investigating potential mechanisms of SR12418 resistance.

Problem 2: How to Overcome Confirmed SR12418 Resistance

Once a potential mechanism of resistance is identified, the following strategies can be explored.

Strategy 1: Combination Therapy

If resistance is due to the activation of a bypass signaling pathway, combining SR12418 with an inhibitor of that pathway may restore sensitivity.

  • Experimental Approach:

    • Identify Potential Bypass Pathways: Based on the known functions of REV-ERBα, pathways such as the mTOR or NF-κB signaling pathways could be investigated.

    • Select Combination Agents: Choose specific inhibitors for the identified pathways (e.g., an mTOR inhibitor like rapamycin).

    • Perform Combination Index (CI) Analysis: Treat the resistant cells with SR12418 and the second agent, both alone and in combination, across a range of concentrations. Use a cell viability assay to determine the effect.

    • Calculate CI: Use software such as CompuSyn to calculate the Combination Index. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Data Presentation: Hypothetical Combination Index Data

Drug CombinationResistant Cell LineCombination Index (at ED50)Interpretation
SR12418 + RapamycinResistant Sub-clone 10.6Synergy
SR12418 + IKK InhibitorResistant Sub-clone 11.1Additive

Strategy 2: Inhibition of Drug Efflux

If increased efflux is the cause of resistance, co-administration of a P-gp inhibitor can be a viable strategy.

  • Experimental Approach: As described in Troubleshooting Guide 1, Step 3, the goal is to find a non-toxic concentration of a P-gp inhibitor that restores SR12418 sensitivity.

Strategy 3: Alternative REV-ERBα Agonists

If resistance is due to a specific mutation in REV-ERBα that affects SR12418 binding, another REV-ERBα agonist with a different chemical scaffold might still be effective.

  • Experimental Approach:

    • Select Alternative Agonists: Obtain other known REV-ERBα agonists (e.g., SR9009, SR9011).

    • Determine IC50: Perform cell viability assays to determine the IC50 of these alternative agonists on both the parental and SR12418-resistant cell lines.

    • Compare Sensitivities: If the resistant cell line shows sensitivity to an alternative agonist, it suggests a specific interaction between SR12418 and the resistance mechanism.

  • REV-ERBα Signaling Pathway

G SR12418 SR12418 REVERB REV-ERBα SR12418->REVERB Binds & Activates NCoR NCoR/HDAC3 Corepressor Complex REVERB->NCoR Recruits RORE RORE on DNA NCoR->RORE Binds to BMAL1 BMAL1 Gene Transcription RORE->BMAL1 Represses mTOR mTOR Signaling RORE->mTOR Influences NFkB NF-κB Signaling RORE->NFkB Influences Repression Transcriptional Repression BMAL1->Repression mTOR->Repression NFkB->Repression

Caption: Simplified signaling pathway of SR12418 and REV-ERBα.

References

Troubleshooting

How to address variability in SR12418 experimental results

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with SR1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with SR12418.

Frequently Asked Questions (FAQs)

Q1: What is SR12418 and what is its primary mechanism of action?

A1: SR12418 is a synthetic ligand that acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] These receptors are key components of the circadian clock and are involved in regulating a wide range of physiological processes, including inflammation, metabolism, and immunity.[3][4] SR12418 enhances the natural repressive function of REV-ERB, leading to the downregulation of target genes.[2][5]

Q2: What are the known off-target effects of SR12418?

A2: SR12418 has been shown to have minimal off-target activity in a screen of 84 G-protein coupled receptors, ion channels, and transporters.[1] It also did not exhibit activity at other nuclear receptors.[1] However, as with any small molecule, it is crucial to include appropriate controls in your experiments to account for any potential unforeseen off-target effects.

Q3: How does SR12418 compare to other REV-ERB agonists like SR9009?

A3: SR12418 is a more potent and effective REV-ERB agonist compared to SR9009.[1] It demonstrates improved plasma exposure and is more effective at inhibiting IL-17A expression.[1]

Troubleshooting Guide

Issue 1: High variability in in vivo efficacy studies.

Q: We are observing significant variability in the therapeutic effect of SR12418 in our animal models of autoimmunity (e.g., EAE, colitis). What are the potential causes and solutions?

A: Variability in in vivo studies with SR12418 can arise from several factors. Here's a systematic approach to troubleshooting:

  • Vehicle Preparation and Administration:

    • Problem: Improper dissolution or precipitation of SR12418 in the vehicle can lead to inconsistent dosing.

    • Solution: Ensure SR12418 is fully dissolved in the recommended vehicle (e.g., 10% DMSO, 10% Tween 80, and 80% H2O).[1] Prepare the solution fresh before each administration and vortex thoroughly. Visually inspect for any precipitate.

  • Dosing Schedule and Circadian Rhythm:

    • Problem: REV-ERBα is a core component of the circadian clock.[4] The timing of SR12418 administration can significantly impact its efficacy.

    • Solution: Administer SR12418 at the same time each day to minimize variability due to circadian fluctuations. Consider the known rhythmicity of the inflammatory processes in your model.[4] For example, in some models, twice-daily (b.i.d.) administration has been shown to be effective.[1]

  • Animal Model and Disease Induction:

    • Problem: The specific strain of mice, the method of disease induction, and the microbiome of the animals can all influence the outcome.[2]

    • Solution: Standardize your animal model and disease induction protocols. Be aware that differences in microbiota between animal facilities can impact T-cell differentiation and inflammatory responses.[2]

  • Endpoint Analysis:

    • Problem: Inconsistent timing of sample collection and analysis can introduce variability.

    • Solution: Collect samples at a consistent time point relative to the last dose of SR12418 and the stage of the disease.

Issue 2: Inconsistent results in in vitro cell-based assays.

Q: Our in vitro experiments with SR12418 are showing variable effects on gene expression and cell differentiation. How can we improve consistency?

A: Inconsistent in vitro results can often be traced back to cell culture conditions and assay execution.

  • Cell Viability:

    • Problem: High concentrations of SR12418 or the vehicle (DMSO) may affect cell viability, leading to inconsistent results.

    • Solution: Perform a dose-response curve to determine the optimal concentration of SR12418 that modulates your target without causing significant cell death.[1] Always include a vehicle-only control to account for any effects of the solvent.

  • Cell Synchronization:

    • Problem: As REV-ERB is tied to the circadian clock, its expression and activity can oscillate in cultured cells.

    • Solution: For sensitive assays, consider synchronizing your cells before treatment with SR12418. This can help to reduce variability caused by different cell cycle or circadian states.

  • Assay-Specific Optimization:

    • Problem: The specific parameters of your assay (e.g., antibody concentrations in FACS, primer efficiency in qPCR) can be a source of variability.

    • Solution: Optimize all assay parameters before conducting large-scale experiments. Ensure consistent incubation times, reagent concentrations, and data acquisition settings.

Data Presentation

Table 1: In Vitro Potency of SR12418

AssayTargetIC50Cell LineReference
Bmal1-luciferase Reporter AssayREV-ERBα68 nM-[1]
Bmal1-luciferase Reporter AssayREV-ERBβ119 nM-[1]

Table 2: In Vivo Efficacy of SR12418 in an EAE Mouse Model

TreatmentDisease IncidencePeak Clinical Score (Mean)Reference
Vehicle90%~3.5[1][3]
SR12418 (50 mg/kg, b.i.d.)20%~1.0[1][3]

Experimental Protocols

Protocol 1: In Vivo Administration of SR12418 for EAE Studies

  • Preparation of SR12418 Solution:

    • Dissolve SR12418 in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% H2O to a final concentration of 5 µg/mL.[1]

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Prepare the solution fresh before each use.

  • Dosing Regimen:

    • Administer SR12418 intraperitoneally (i.p.) at a dose of 50 mg/kg.[1]

    • For prophylactic treatment in MOG-induced EAE, start the treatment on the evening of immunization and continue twice daily (b.i.d.) for the duration of the experiment.[1]

    • For therapeutic treatment in relapsing-remitting EAE, begin administration once the animals have recovered from the first wave of the disease.[1]

  • Controls:

    • Administer a vehicle-only solution to a control group of animals.[1]

Protocol 2: T Helper 17 (Th17) Cell Differentiation Assay

  • Cell Culture:

    • Isolate naïve CD4+ T cells from mice.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies under Th17 polarizing conditions.

  • SR12418 Treatment:

    • Add SR12418 or vehicle (DMSO) to the cell culture at the desired concentrations.

    • SR12418 has been shown to inhibit Th17 cell differentiation in a dose-dependent manner.[1]

  • Analysis:

    • After the desired incubation period, analyze the cells for the expression of key Th17 markers such as RORγt and IL-17A by flow cytometry or qPCR.[1]

    • SR12418 treatment is expected to downregulate the expression of RORγt and Th17-mediated genes.[1]

Visualizations

SR12418_Signaling_Pathway cluster_0 Circadian Clock Machinery cluster_1 Th17 Cell Differentiation BMAL1_CLOCK BMAL1/CLOCK Heterodimer RORs RORs BMAL1_CLOCK->RORs Activates REV_ERBs REV-ERBs (REV-ERBα/β) BMAL1_CLOCK->REV_ERBs Activates CRY_PER CRY/PER BMAL1_CLOCK->CRY_PER Activates RORs->BMAL1_CLOCK Activates REV_ERBs->BMAL1_CLOCK Represses RORgt RORγt REV_ERBs->RORgt Represses CRY_PER->BMAL1_CLOCK Represses IL17A IL-17A RORgt->IL17A Activates Th17_Genes Other Th17 Genes RORgt->Th17_Genes Activates SR12418 SR12418 SR12418->REV_ERBs Activates

Caption: SR12418 enhances REV-ERB repression of RORγt, inhibiting Th17 differentiation.

Experimental_Workflow_Troubleshooting cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment start_invivo Start: High Variability in Efficacy vehicle Check: Vehicle Prep & Admin. start_invivo->vehicle dosing Check: Dosing Schedule (Circadian) vehicle->dosing model Check: Animal Model & Induction dosing->model endpoint Check: Endpoint Analysis model->endpoint resolve_invivo Resolved: Consistent Results endpoint->resolve_invivo start_invitro Start: Inconsistent Cellular Effects viability Check: Cell Viability & Dose start_invitro->viability sync Check: Cell Synchronization viability->sync assay Check: Assay-Specific Optimization sync->assay resolve_invitro Resolved: Consistent Results assay->resolve_invitro

Caption: Troubleshooting workflow for addressing variability in SR12418 experiments.

References

Optimization

SR12418 quality control and purity assessment

Technical Support Center: SR12418 This guide provides comprehensive technical support for researchers, scientists, and drug development professionals using the novel kinase inhibitor, SR12418. It includes frequently aske...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SR12418

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals using the novel kinase inhibitor, SR12418. It includes frequently asked questions, troubleshooting advice, and detailed protocols for quality control and purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SR12418? A1: SR12418 is a potent and selective ATP-competitive inhibitor of the XYZ Kinase. By binding to the kinase domain, it blocks the phosphorylation of downstream target proteins, thereby inhibiting a key signaling pathway implicated in disease progression. The specific pathway is illustrated in the signaling diagram below.

Q2: How should I properly store and handle SR12418? A2: For long-term stability, SR12418 powder should be stored at -20°C, desiccated, and protected from light. For short-term storage (up to one week), 2-8°C is acceptable. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting SR12418? A3: We recommend using high-purity, anhydrous DMSO to prepare stock solutions at a concentration of 10-50 mM. For cell-based assays, further dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: What is the expected purity of a new batch of SR12418? A4: Each batch of SR12418 is certified to have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The identity is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and the structure is verified by ¹H-NMR.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in my assay.

  • Possible Cause 1: Compound Degradation.

    • Solution: SR12418 may degrade if improperly stored or subjected to multiple freeze-thaw cycles. Use a fresh aliquot of your stock solution. If the problem persists, verify the compound's integrity and purity using the HPLC protocol provided below. Compare the chromatogram to the one on the Certificate of Analysis.

  • Possible Cause 2: Poor Solubility.

    • Solution: SR12418 may precipitate in aqueous solutions. Ensure the final DMSO concentration is sufficient to maintain solubility. Sonication can aid in dissolving the compound in your final buffer. Visually inspect your final solution for any precipitate before adding it to your assay.

  • Possible Cause 3: Incorrect Assay Conditions.

    • Solution: Verify the pH of your assay buffer and the concentration of critical components like ATP, as SR12418 is an ATP-competitive inhibitor. Ensure the kinase is active and the substrate concentration is optimal.

Issue 2: My HPLC chromatogram shows a lower purity than specified.

  • Possible Cause 1: Contamination of Solvent or System.

    • Solution: Run a blank gradient (mobile phase without sample) to check for system peaks. Use fresh, HPLC-grade solvents and a clean, dedicated column for analysis.

  • Possible Cause 2: On-Column Degradation.

    • Solution: Some compounds can be sensitive to the mobile phase composition. Try adjusting the pH of the mobile phase or using a different column chemistry if you suspect the compound is degrading during the analysis.

  • Possible Cause 3: Incorrect Integration Parameters.

    • Solution: Review the peak integration settings in your chromatography software. Ensure the baseline is set correctly and that small impurity peaks are not being excluded from the total area calculation.

Quantitative Data Summary

The following tables summarize the key specifications and characteristics of SR12418.

Table 1: Physicochemical Properties & Purity Specifications

Parameter Specification Method
Appearance White to off-white solid Visual Inspection
Molecular Weight 485.5 g/mol LC-MS (ESI+)
Purity ≥98.0% HPLC (254 nm)

| Identity | Conforms to structure | ¹H-NMR, LC-MS |

Table 2: Solubility Data

Solvent Solubility (at 25°C)
DMSO ≥50 mg/mL (≥100 mM)
Ethanol ~5 mg/mL

| Water | <0.1 mg/mL |

Table 3: Stability Recommendations

Condition Stability Notes
Solid (-20°C) ≥2 years Desiccate, protect from light.
DMSO Stock (-80°C) ≥6 months Aliquot to avoid freeze-thaw.

| Aqueous Buffer (RT) | <2 hours | Prepare fresh before use. |

Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

  • Objective: To determine the purity of SR12418 by quantifying the peak area of the main component relative to all other peaks.

  • Instrumentation:

    • HPLC system with UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Sample: 1 mg/mL SR12418 in DMSO

  • Procedure:

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 254 nm.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

    • Inject 5 µL of the sample.

    • Run the following gradient at a flow rate of 1.0 mL/min:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate purity: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Identity Confirmation by LC-MS

  • Objective: To confirm the molecular weight of SR12418.

  • Instrumentation:

    • LC-MS system with an Electrospray Ionization (ESI) source.

  • Procedure:

    • Use the same LC method as described in Protocol 1.

    • Divert the flow from the LC to the MS detector.

    • Set the MS to scan in positive ion mode (ESI+) over a mass range of 100-1000 m/z.

    • Analyze the resulting spectrum for the protonated molecule [M+H]⁺. For SR12418 (MW = 485.5), the expected peak would be at approximately 486.5 m/z.

Visualizations

G cluster_pathway Hypothetical SR12418 Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream Downstream Effector XYZ_Kinase->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response SR12418 SR12418 SR12418->XYZ_Kinase Inactivates

Caption: SR12418 inhibits the XYZ Kinase, blocking downstream signaling.

G cluster_workflow SR12418 Quality Control Workflow start Receive SR12418 Batch dissolve Dissolve in DMSO (1 mg/mL) start->dissolve hplc Purity Check by HPLC-UV (Protocol 1) dissolve->hplc lcms Identity Check by LC-MS (Protocol 2) dissolve->lcms decision Purity ≥98% and MW Confirmed? hplc->decision lcms->decision pass Release Batch for Use decision->pass Yes fail Quarantine Batch & Investigate decision->fail No

Caption: Workflow for ensuring the quality and identity of SR12418 batches.

G cluster_troubleshooting Troubleshooting Inconsistent Assay Results start Inconsistent or Low Activity Observed check_sol Visually inspect for precipitate in final dilution start->check_sol precipitate Precipitate Found? check_sol->precipitate optimize_sol Optimize final solvent concentration or use sonication precipitate->optimize_sol Yes check_compound Run QC Check on SR12418 Stock (HPLC) precipitate->check_compound No end Problem Resolved optimize_sol->end degraded Compound Degraded? check_compound->degraded use_fresh Use a fresh, validated aliquot of SR12418 degraded->use_fresh Yes check_assay Review assay parameters (enzyme, substrate, buffer) degraded->check_assay No use_fresh->end check_assay->end

Troubleshooting

Technical Support Center: Best Practices for Long-Term Storage of SR12418

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance on the long-term storage of the novel synthetic REV-ERB agonist, SR12418. Adherence to these best...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the long-term storage of the novel synthetic REV-ERB agonist, SR12418. Adherence to these best practices is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf-life.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of SR12418?

A1: While specific long-term stability studies for SR12418 are not publicly available, general best practices for synthetic small molecules suggest storage at low temperatures to minimize degradation. For long-term storage, it is recommended to store SR12418 at -20°C or -80°C.[1] For short-term storage, 2-8°C is acceptable.

Q2: Should SR12418 be protected from light?

A2: Yes. Many small molecule compounds are sensitive to light, which can cause photodegradation.[1][2] It is recommended to store SR12418 in a light-protecting container, such as an amber vial, and to keep it in a dark location.

Q3: How should I handle SR12418 to prevent degradation from moisture and air?

A3: SR12418 should be stored in a tightly sealed container to prevent exposure to moisture and air. For compounds susceptible to hydrolysis or oxidation, it is good practice to store them in a desiccator, especially after opening.[1][2] Purging the container with an inert gas like argon or nitrogen before sealing can also help prevent oxidative degradation.

Q4: I have dissolved SR12418 in a solvent. How should I store the solution?

A4: Stock solutions of SR12418 should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation from forming inside the vial. The stability of SR12418 in various solvents over time has not been extensively documented, so it is advisable to prepare fresh solutions for critical experiments.

Q5: How can I tell if my stored SR12418 has degraded?

A5: Visual inspection for changes in color or consistency can be an initial indicator, but these are not definitive. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products, or Mass Spectrometry (MS) to confirm the molecular weight of the compound.

General Storage Recommendations

Proper storage is paramount to preserving the quality and efficacy of SR12418. The following table summarizes general recommendations for the storage of synthetic small molecules.

Storage ConditionTemperature RangeRecommended ForConsiderations
Long-Term Storage -80°C to -20°CExtended periods (months to years)Minimizes chemical degradation and microbial growth.
Short-Term Storage 2°C to 8°CTemporary storage (days to weeks)Suitable for frequently used compounds.
Room Temperature 20°C to 25°CNot recommended for long-term storageMay be acceptable for very stable compounds for short durations.

Troubleshooting Guide for Stored SR12418

This guide addresses potential issues that may arise during the storage and handling of SR12418.

G Troubleshooting Stored SR12418 cluster_start cluster_check_compound Compound Integrity Check cluster_investigate_storage Investigate Storage Conditions cluster_solution Corrective Actions cluster_end start Start: Inconsistent Experimental Results check_purity Check Compound Purity (e.g., HPLC, LC-MS) start->check_purity is_degraded Is the compound degraded? check_purity->is_degraded check_temp Review Storage Temperature Logs is_degraded->check_temp No new_aliquot Use a Fresh Aliquot of SR12418 is_degraded->new_aliquot Yes check_light Assess Light Exposure check_temp->check_light check_moisture Evaluate Moisture/Air Exposure check_light->check_moisture improve_storage Implement Improved Storage Protocols: - Aliquot upon receipt - Store at -20°C or -80°C - Protect from light and moisture check_moisture->improve_storage end End: Resume Experiments new_aliquot->end order_new Order a New Batch of SR12418 order_new->end improve_storage->order_new

Caption: Troubleshooting workflow for identifying and addressing potential degradation of stored SR12418.

Experimental Protocol: Stability Assessment of SR12418

For researchers wishing to perform their own stability assessment, the following general protocol, based on ICH guidelines for stability testing, can be adapted.[3][4][5][6]

1. Objective: To evaluate the stability of SR12418 under defined storage conditions over a specified period.

2. Materials:

  • SR12418 (at least three different batches, if possible).
  • Appropriate solvent (e.g., DMSO).
  • HPLC-grade solvents for analysis.
  • Calibrated analytical balance.
  • Volumetric flasks and pipettes.
  • Amber glass vials with screw caps.
  • Stability chambers or incubators set to desired temperature and humidity conditions.
  • HPLC system with a suitable column and detector.

3. Methodology:

  • Sample Preparation:
  • Accurately weigh a known amount of SR12418 and dissolve it in the chosen solvent to a specific concentration.
  • Aliquot the solution into amber glass vials.
  • Prepare a sufficient number of aliquots for all time points and storage conditions.
  • Storage Conditions:
  • Store the aliquots under various conditions, for example:
  • Long-term: -20°C
  • Accelerated: 40°C with 75% relative humidity
  • Photostability: In a photostability chamber
  • Time Points:
  • Analyze the samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term storage; 0, 1, 3, and 6 months for accelerated storage).
  • Analytical Method:
  • At each time point, analyze the samples by a validated stability-indicating HPLC method.
  • The method should be able to separate the parent SR12418 peak from any potential degradation products.
  • Quantify the amount of SR12418 remaining and any significant degradation products.

4. Data Analysis:

  • Calculate the percentage of SR12418 remaining at each time point relative to the initial concentration.
  • Plot the percentage of SR12418 versus time for each storage condition.
  • Identify and quantify any major degradation products.

REV-ERBα Signaling Pathway

SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[7] These receptors are key regulators of the circadian clock and metabolism. As transcriptional repressors, REV-ERBs play a crucial role in modulating gene expression. The following diagram illustrates a simplified REV-ERBα signaling pathway and the point of action for an agonist like SR12418.

G Simplified REV-ERBα Signaling Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus sr12418 SR12418 (Agonist) rev_erb REV-ERBα sr12418->rev_erb Binds and activates rev_erb_ncor REV-ERBα-NCoR Complex rev_erb->rev_erb_ncor Translocates to nucleus and recruits NCoR dna DNA (RORE) rev_erb_ncor->dna Binds to RORE on DNA gene_repression Target Gene Repression (e.g., BMAL1, inflammatory genes) dna->gene_repression Represses transcription

Caption: SR12418 activates REV-ERBα, leading to the repression of target genes involved in circadian rhythm and inflammation.

References

Reference Data & Comparative Studies

Validation

Validating the Efficacy of SR12418 In Vivo: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo efficacy of SR12418, a synthetic REV-ERB agonist, with alternative compounds. The information...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of SR12418, a synthetic REV-ERB agonist, with alternative compounds. The information is intended to assist researchers and drug development professionals in evaluating SR12418 for potential therapeutic applications, particularly in the context of autoimmune and inflammatory diseases. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

SR12418 is a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. In vivo studies have demonstrated its efficacy in suppressing TH17 cell-mediated autoimmunity in preclinical models of experimental autoimmune encephalomyelitis (EAE) and colitis. SR12418 is reported to possess a superior pharmacological profile compared to its predecessor, SR9009, exhibiting greater potency. The primary mechanism of action involves the REV-ERBα-mediated repression of RORγt, the master transcription factor for TH17 cell differentiation. This guide will delve into the available in vivo data for SR12418 and compare it with other REV-ERB agonists and RORγt inhibitors.

Data Presentation

In Vivo Efficacy of SR12418 in Autoimmune Disease Models

The following table summarizes the key findings from in vivo studies evaluating the efficacy of SR12418 in mouse models of EAE and colitis.

Model Compound Dose & Administration Key Findings Reference
MOG-induced EAE (C57BL/6 mice)SR1241850 mg/kg, i.p., b.i.d.Delayed disease onset and reduced severity. Decreased incidence of disease (~20% vs. 90% in vehicle). Reduced frequency and number of CD3+CD4+ T cells, RORγt+ cells, and IL-17A+ cells in the CNS and draining lymph nodes.[1][2]
Adoptive Transfer ColitisSR1241850 mg/kg, i.p., b.i.d.Effective in a therapeutic setting, reducing disease severity.[2]
In Vivo Efficacy of Alternative REV-ERB Agonist: SR9009

While a direct head-to-head in vivo comparison with SR12418 is not available in the reviewed literature, the following table presents data on the in vivo efficacy of SR9009 in a model of autoimmune disease. It is important to note that experimental conditions may vary between studies.

Model Compound Dose & Administration Key Findings Reference
Subcutaneous Tumor Model (SCLC)SR9009Not specifiedMarked tumor growth inhibition in both chemosensitive and chemoresistant models.[3]

Note: While SR9009 has been evaluated in various in vivo models, specific data in EAE or colitis models comparable to the SR12418 studies were not found in the immediate search results.

In Vivo Efficacy of RORγt Inhibitors

RORγt inhibitors represent an alternative therapeutic strategy for TH17-mediated autoimmune diseases. The following table summarizes representative data for an RORγt inhibitor in the EAE model.

Model Compound Dose & Administration Key Findings Reference
MOG-induced EAE (C57BL/6 mice)RORγt Inhibitor (Compound 3)30 mg/kg, oral, b.i.d.Significantly attenuated EAE severity and delayed disease onset.[4]
MOG-induced EAESR2211 (RORγt inverse agonist)Not specifiedInhibited organoid growth in a pancreatic cancer model.[4]
Pharmacokinetic Profile

A direct comparative pharmacokinetic study between SR12418 and SR9009 was not identified. However, literature suggests SR12418 has an improved pharmacokinetic profile.[3] Available data for SR9009 in mice is presented below.

Compound Dose & Administration Cmax Tmax Half-life (t1/2) Bioavailability Reference
SR9009100 mg/kg, i.p.Not specifiedNot specifiedShortBrain penetrant

Experimental Protocols

MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol is a standard method for inducing a chronic model of multiple sclerosis.

  • Antigen Emulsion Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, inject female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion.

  • Pertussis Toxin Administration: On day 0 and day 2, administer Pertussis Toxin (PTX) intraperitoneally.

  • Compound Administration: Begin administration of SR12418 (50 mg/kg, i.p., b.i.d.) or vehicle control on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund

  • Immunological Analysis: At the peak of disease or study endpoint, isolate lymphocytes from the central nervous system (CNS) and draining lymph nodes for flow cytometric analysis of T cell populations (e.g., CD4+, RORγt+, IL-17A+).

Adoptive Transfer Colitis

This model is used to study T cell-mediated intestinal inflammation.

  • T Cell Isolation: Isolate CD4+CD45RBhigh naïve T cells from the spleens of donor mice (e.g., C57BL/6).

  • T Cell Transfer: Inject the isolated naïve T cells intravenously into immunodeficient recipient mice (e.g., Rag1-/-).

  • Disease Monitoring: Monitor mice for signs of colitis, including weight loss, diarrhea, and hunched posture.

  • Compound Administration: Initiate treatment with SR12418 (50 mg/kg, i.p., b.i.d.) or vehicle control once clinical signs of colitis are established.

  • Histological and Immunological Analysis: At the study endpoint, collect colon tissue for histological assessment of inflammation. Isolate lamina propria lymphocytes for flow cytometric analysis of T cell populations.

Mandatory Visualization

Signaling Pathway of REV-ERBα in TH17 Cell Differentiation

REV_ERB_TH17 cluster_0 TH17 Differentiation cluster_1 REV-ERBα Regulation TGF-β TGF-β STAT3 STAT3 TGF-β->STAT3 activates IL-6 IL-6 IL-6->STAT3 activates RORγt RORγt STAT3->RORγt induces expression IL-17A IL-17A RORγt->IL-17A promotes transcription IL-17F IL-17F RORγt->IL-17F promotes transcription SR12418 SR12418 REV-ERBα REV-ERBα SR12418->REV-ERBα activates REV-ERBα->RORγt represses NCoR NCoR REV-ERBα->NCoR recruits NCoR->RORγt

Caption: REV-ERBα, activated by SR12418, represses RORγt, inhibiting TH17 differentiation and IL-17 production.

Experimental Workflow for In Vivo Efficacy Testing of SR12418

EAE_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Model (EAE or Colitis) Induce_Disease Induce Disease (MOG or T-cell transfer) Animal_Model->Induce_Disease Randomization Randomize Animals Induce_Disease->Randomization SR12418_Group SR12418 Treatment Randomization->SR12418_Group Vehicle_Group Vehicle Control Randomization->Vehicle_Group Clinical_Scoring Daily Clinical Scoring & Weight Monitoring SR12418_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring Endpoint Endpoint Analysis Clinical_Scoring->Endpoint Immuno_Analysis Immunological Analysis (Flow Cytometry) Endpoint->Immuno_Analysis Histo_Analysis Histological Analysis (Colon) Endpoint->Histo_Analysis

Caption: Workflow for evaluating SR12418 efficacy in autoimmune disease models.

Logical Relationship of SR12418's Therapeutic Potential

SR12418_Logic Autoimmune_Disease TH17-Mediated Autoimmune Disease High_TH17 Elevated TH17 Cells & IL-17 Production Autoimmune_Disease->High_TH17 RORgt_Activity High RORγt Activity High_TH17->RORgt_Activity SR12418_Intervention SR12418 (REV-ERB Agonist) RORgt_Activity->SR12418_Intervention Target REV_ERB_Activation REV-ERBα Activation SR12418_Intervention->REV_ERB_Activation RORgt_Repression Repression of RORγt REV_ERB_Activation->RORgt_Repression Reduced_TH17 Reduced TH17 Differentiation & IL-17 Production RORgt_Repression->Reduced_TH17 Amelioration Amelioration of Disease Symptoms Reduced_TH17->Amelioration

Caption: Logical flow of SR12418's mechanism in treating TH17-mediated autoimmune diseases.

References

Comparative

SR12418 vs. SR9009: A Comparative Analysis of REV-ERB Agonists for Research Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two synthetic REV-ERB agonists, SR12418 and SR9009. Both compounds are instrumental in studying the r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two synthetic REV-ERB agonists, SR12418 and SR9009. Both compounds are instrumental in studying the roles of REV-ERBα and REV-ERBβ nuclear receptors in circadian rhythm, metabolism, and inflammation. This comparison focuses on their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: REV-ERB Agonism

Both SR12418 and SR9009 function as agonists of the REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) nuclear receptors. Their primary mechanism involves binding to the ligand-binding domain of these receptors, which enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex. This action leads to the transcriptional repression of REV-ERB target genes, a key one being Bmal1, a core component of the circadian clock.[1][2] By modulating the expression of genes involved in metabolic and inflammatory pathways, these agonists have become valuable research tools.

REV_ERB_Signaling_Pathway cluster_extracellular Extracellular Space SR12418_SR9009 SR12418 / SR9009 Receptor_Complex Receptor_Complex SR12418_SR9009->Receptor_Complex Binds to NCoR_HDAC3 NCoR_HDAC3 Receptor_Complex->NCoR_HDAC3 Recruits Target_Genes Target_Genes NCoR_HDAC3->Target_Genes Acts on Transcriptional_Repression Transcriptional_Repression Target_Genes->Transcriptional_Repression Leads to

Quantitative Data Comparison

The following tables summarize the available quantitative data for SR12418 and SR9009, focusing on their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency

ParameterSR12418SR9009Reference
REV-ERBα IC50 68 nM (Bmal1-luciferase reporter assay)~670 nM (Gal4 reporter assay)[3][4]
REV-ERBβ IC50 119 nM (Bmal1-luciferase reporter assay)~800 nM (Gal4 reporter assay)[3][4]

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value signifies higher potency.

Table 2: Pharmacokinetic Profile in Mice

ParameterSR12418SR9009Reference
Plasma Exposure Significantly improvedPoor systemic exposure[1][3]
Oral Bioavailability Data not availableLow (~2.2% in mice)[5]
Half-life Data not availableApproximately 4-6 hours[6]

Comparative Analysis

Potency and Efficacy: Experimental data indicates that SR12418 is a more potent REV-ERB agonist compared to SR9009, as demonstrated by its lower IC50 values for both REV-ERBα and REV-ERBβ in cell-based reporter assays.[3][4] This enhanced potency may translate to greater efficacy at lower concentrations in experimental settings.

Pharmacokinetics and In Vivo Utility: A critical distinction between the two compounds lies in their pharmacokinetic profiles. SR12418 was developed as an optimized analog of SR9009 and exhibits significantly improved plasma exposure in mice.[3] In contrast, SR9009 is known for its poor systemic exposure and low oral bioavailability, which can limit its utility in in vivo studies.[1][5] The superior pharmacokinetic properties of SR12418 make it a more suitable candidate for in vivo research requiring sustained compound exposure.

Specificity and Off-Target Effects: While both compounds are designed to target REV-ERB, off-target activities are a consideration. Some studies have reported that SR9009 may exhibit off-target effects, including interactions with the liver X receptor (LXR).[1] SR12418 was developed to have minimal off-target activity and has demonstrated specificity for the REV-ERBs without significant activity at other nuclear receptors.[3]

Therapeutic Potential in Preclinical Models: Both SR12418 and SR9009 have shown therapeutic potential in various preclinical models.

  • SR12418: Has demonstrated potent efficacy in suppressing the development and severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inhibiting Th17-driven autoimmunity.[3][7]

  • SR9009: Has been shown to increase exercise capacity in mice by increasing mitochondria in skeletal muscle.[4] It has also been investigated for its potential in metabolic diseases, cancer, and inflammatory conditions.[8][9][10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of SR12418 and SR9009.

1. In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)

  • Objective: To assess the in vivo efficacy of REV-ERB agonists in a model of Th17-driven autoimmunity.

  • Animal Model: C57BL/6 mice.

  • Induction of EAE: Mice are immunized with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) and receive injections of pertussis toxin.

  • Drug Administration:

    • SR12418 is dissolved in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% H2O).

    • Administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, twice daily (b.i.d.), starting from the day of immunization.[3]

  • Monitoring:

    • Clinical scores are recorded daily to assess disease severity.

    • Body weight is monitored throughout the experiment.

  • Endpoint Analysis:

    • At the peak of the disease, draining lymph nodes and the central nervous system (CNS) are harvested.

    • Immune cell populations (e.g., CD4+ T cells, Th17 cells) are analyzed by flow cytometry.

  • Data Analysis: Comparison of clinical scores, disease incidence, and immune cell frequencies between the vehicle-treated and SR12418-treated groups.

EAE_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Immunization Induce EAE in Mice (MOG35-55 + CFA + Pertussis Toxin) Grouping Divide into Vehicle and SR12418 Treatment Groups Immunization->Grouping Administration Daily i.p. Injections (Vehicle or SR12418 50 mg/kg b.i.d.) Grouping->Administration Monitoring Daily Monitoring of Clinical Score and Body Weight Administration->Monitoring Harvest Harvest Lymph Nodes and CNS at Peak of Disease Monitoring->Harvest FACS Flow Cytometry Analysis of Immune Cell Populations Harvest->FACS Data Compare Data Between Treatment Groups FACS->Data

2. Cell-Based Luciferase Reporter Assay

  • Objective: To determine the in vitro potency (IC50) of REV-ERB agonists.

  • Cell Line: HEK293 cells.

  • Assay Principle: Cells are co-transfected with a plasmid expressing a Gal4 DNA-binding domain fused to the REV-ERB ligand-binding domain and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence. Agonist binding to the REV-ERB ligand-binding domain represses luciferase expression.

  • Procedure:

    • HEK293 cells are plated in multi-well plates.

    • Cells are transfected with the appropriate plasmids.

    • After an incubation period, cells are treated with a range of concentrations of the test compound (SR12418 or SR9009).

    • Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

3. Pharmacokinetic Analysis in Mice

  • Objective: To evaluate the plasma exposure of REV-ERB agonists after administration.

  • Animal Model: C57BL/6 mice.

  • Drug Administration: A single dose of the compound is administered via a specific route (e.g., intraperitoneal or oral).

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated from the plasma concentration-time profile.

Conclusion

SR12418 and SR9009 are both valuable chemical probes for investigating the biology of REV-ERB nuclear receptors. SR9009 has been instrumental as a first-generation in vivo tool. However, for studies requiring higher potency, sustained in vivo exposure, and greater target specificity, SR12418 represents a superior option due to its improved pharmacological profile. Researchers should carefully consider the specific requirements of their experimental design when selecting between these two REV-ERB agonists.

References

Validation

A Comparative Analysis of SR12418 and Other REV-ERB Agonists for Research and Development

This guide provides a detailed comparison of the synthetic REV-ERB agonist SR12418 with other prominent alternatives, including SR9009, SR9011, GSK4112, and STL1267. The information is tailored for researchers, scientist...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthetic REV-ERB agonist SR12418 with other prominent alternatives, including SR9009, SR9011, GSK4112, and STL1267. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and pathway visualizations to inform compound selection and experimental design.

Introduction to REV-ERB Agonists

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock.[1] They function as transcriptional repressors, playing a pivotal role in regulating the expression of core clock genes, such as Bmal1, and linking the circadian rhythm to metabolic and inflammatory processes.[2][3] The development of synthetic agonists that modulate REV-ERB activity has opened new avenues for investigating its physiological functions and therapeutic potential in treating metabolic diseases, sleep disorders, and inflammatory conditions.[4] This guide focuses on comparing SR12418, a potent and specific REV-ERB agonist, against other well-characterized compounds in this class.

Quantitative Performance Comparison

The following tables summarize the key quantitative metrics for SR12418 and other REV-ERB agonists based on available experimental data.

Table 1: In Vitro Potency of REV-ERB Agonists

CompoundTarget(s)Assay TypeIC50 / EC50 / KiCell Line / SystemReference(s)
SR12418 REV-ERBαBmal1-Luciferase ReporterIC50: 68 nMU2OS[5][6]
REV-ERBβNot SpecifiedIC50: 119 nMNot Specified[6]
SR9009 REV-ERBαGal4 ReporterIC50: ~670 nMHEK293[7]
REV-ERBαBmal1 ExpressionIC50: 710 nMHepG2[5][7]
REV-ERBαNot SpecifiedIC50: 790 nMNot Specified[8]
REV-ERBβNot SpecifiedIC50: 560 nMNot Specified[8]
SR9011 REV-ERBαNot SpecifiedIC50: 790 nMNot Specified[8][9]
REV-ERBβNot SpecifiedIC50: 560 nMNot Specified[8][9]
GSK4112 REV-ERBαFRET AssayEC50: 0.4 µM (400 nM)Not Specified[4][8]
REV-ERBαGal4 ReporterIC50: ~1,500 nMHEK293[7]
STL1267 REV-ERBαNot SpecifiedKi: 0.16 µM (160 nM)Not Specified[8]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Ki: Inhibitory constant.

Table 2: Pharmacokinetic and In Vivo Properties

CompoundKey Feature(s)In Vivo Model(s)Notable EffectsReference(s)
SR12418 Improved pharmacokinetic profile compared to SR9009.Experimental Autoimmune Encephalomyelitis (EAE), ColitisSuppresses Th17-driven autoimmunity; reduces disease severity.[5][10][11]
SR9009 Suitable for in vivo studies, but may have off-target effects.Diet-induced obesity, Sleep studies, Cerebral IschemiaReduces fat mass, alters sleep architecture, provides neuroprotection.[5][10][12][13]
SR9011 Improved pharmacokinetics over GSK4112.Not specified in detailSimilar in vivo activity to SR9009.[4][5]
GSK4112 Poor systemic exposure, limiting in vivo use.Primarily in vitroReduces pro-inflammatory cytokines in macrophages.[4][10][14]
STL1267 High affinity and specificity; improved bioavailability.Inflammatory pain modelsSuppresses inflammation in the central nervous system.[10][15]

Signaling Pathways and Mechanism of Action

REV-ERB agonists exert their effects by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ. This binding event stabilizes a conformation that enhances the recruitment of a corepressor complex, which includes the Nuclear Receptor Corepressor 1 (NCOR1) and Histone Deacetylase 3 (HDAC3).[5][16] This complex then binds to REV-ERB response elements (ROREs) on the DNA, leading to the transcriptional repression of target genes.

REV_ERB_Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response Agonist REV-ERB Agonist (e.g., SR12418) REVERB REV-ERBα/β Agonist->REVERB Binds & Activates NCOR_HDAC3 NCOR1/HDAC3 Co-repressor Complex REVERB->NCOR_HDAC3 Recruits BMAL1_Gene Bmal1 Gene (RORE) NCOR_HDAC3->BMAL1_Gene Binds & Represses Transcription BMAL1_mRNA Bmal1 mRNA BMAL1_Gene->BMAL1_mRNA BMAL1_Protein BMAL1 Protein BMAL1_mRNA->BMAL1_Protein Translation CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer BMAL1_Protein->CLOCK_BMAL1 CLOCK CLOCK CLOCK->CLOCK_BMAL1 CCG Clock-Controlled Genes (CCGs) CLOCK_BMAL1->CCG Activates Transcription Metabolic_Genes Metabolic & Inflammatory Gene Expression CCG->Metabolic_Genes subgraph_cellular_response subgraph_cellular_response Metabolic_Genes->subgraph_cellular_response Response Circadian Rhythm Metabolism Inflammation

REV-ERB agonist signaling pathway.

A primary target of this repression is Bmal1, a core component of the circadian clock's positive limb.[14] By suppressing Bmal1, REV-ERB agonists can modulate the entire circadian feedback loop, which in turn governs the rhythmic expression of numerous genes involved in metabolism and inflammation.[7] For instance, in T helper 17 (Th17) cells, REV-ERBα competes with the transcription factor RORγt, a key driver of Th17 differentiation, to inhibit the expression of pro-inflammatory cytokines like IL-17.[5][16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to characterize REV-ERB agonists.

Bmal1-Luciferase Reporter Assay (for Potency)

This cell-based assay is used to quantify the potency of a REV-ERB agonist by measuring its ability to repress the transcription of a reporter gene driven by the Bmal1 promoter.

  • Cell Culture: Human osteosarcoma (U2OS) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with a plasmid containing the firefly luciferase gene under the control of the mouse Bmal1 promoter and a control plasmid containing the Renilla luciferase gene for normalization.

  • Compound Treatment: 24 hours post-transfection, the culture medium is replaced with a medium containing serial dilutions of the test compounds (e.g., SR12418, SR9009) or vehicle control (DMSO).

  • Lysis and Luminescence Reading: After 24-48 hours of incubation, cells are lysed. The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The normalized data is then plotted against the compound concentration, and the IC50 value is determined using a nonlinear regression curve fit.

Workflow for a Bmal1-Luciferase Reporter Assay.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the evaluation of SR12418's efficacy in a mouse model of multiple sclerosis.

  • EAE Induction: Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA). On days 0 and 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of pertussis toxin.

  • Compound Administration: Treatment begins at the onset of clinical signs or at a pre-determined time point. SR12418 is administered via i.p. injection at a dose of 50 mg/kg, twice daily (b.i.d.).[6][17] A vehicle control group (e.g., DMSO, PEG300, Tween-80 in saline) is run in parallel.[6]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hindlimb weakness, 3=hindlimb paralysis, 4=quadriplegia, 5=moribund).

  • Tissue Collection and Analysis: At the end of the study, tissues such as the spinal cord and lymph nodes are collected. Infiltrating immune cells are isolated and analyzed by flow cytometry for the frequency of Th17 (RORγt+, IL-17A+) and other T cell populations.

  • Data Analysis: Clinical scores are plotted over time to compare disease progression between treated and vehicle groups. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the treatment effect. Flow cytometry data is analyzed to quantify changes in immune cell populations.

Summary and Conclusion

SR12418 stands out as a highly potent REV-ERB agonist with a significantly lower IC50 value compared to the widely used SR9009.[5][6] Its enhanced potency, coupled with an improved pharmacokinetic profile, makes it a superior tool for in vivo studies, particularly in the context of autoimmune and inflammatory diseases.[5][11]

  • GSK4112 , as a first-generation agonist, remains a useful tool for in vitro experiments but is limited by poor in vivo bioavailability.[14]

  • SR9009 and SR9011 represented a significant advancement, enabling in vivo exploration of REV-ERB's role in metabolism and behavior. However, their potency is lower than SR12418, and potential off-target effects have been noted.[5]

  • STL1267 is another promising high-affinity agonist with good CNS penetration and anti-inflammatory effects.[10][15]

For researchers investigating the therapeutic potential of REV-ERB modulation, especially in immunology, SR12418 offers a compelling combination of high potency and improved in vivo characteristics. The choice of agonist should be guided by the specific research question, the experimental system (in vitro vs. in vivo), and the desired pharmacological profile. This guide provides the foundational data and protocols to make an informed decision.

References

Comparative

Unveiling the Potency of SR12418: A Comparative Analysis of REV-ERB Agonists in Autoimmune Disease Models

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SR12418 with other REV-ERB agonists, supported by experimental data and detailed protocols. SR12418, a sy...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SR12418 with other REV-ERB agonists, supported by experimental data and detailed protocols. SR12418, a synthetic REV-ERB agonist, has demonstrated significant potential in preclinical models of autoimmune diseases, particularly in suppressing the pathogenic activity of T helper 17 (Th17) cells.

This guide will delve into the key findings from studies on SR12418, presenting a comparative analysis with other well-known REV-ERB agonists, SR9009 and GSK4112. The data is structured to facilitate a clear understanding of their relative performance in critical assays, alongside detailed methodologies for replication.

Comparative Performance of REV-ERB Agonists

The following tables summarize the quantitative data from various studies, highlighting the efficacy and characteristics of SR12418 in comparison to SR9009 and GSK4112.

Compound Reported In Vivo Efficacy (EAE Model) Reported Effect on Th17 Cell Populations Pharmacological Profile Notes
SR12418 Potently suppresses the development and severity of Experimental Autoimmune Encephalomyelitis (EAE).[1] Delays disease onset and significantly reduces clinical scores.[1]Significantly decreases the frequency and number of RORγt+, GM-CSF+, and IL-17A+ T cells in the lymph nodes and central nervous system.[1]Developed as an improvement over SR9009 with a superior pharmacological profile and minimal off-target activity.[1]
SR9009 Also demonstrated to be effective in suppressing EAE.[2][3]Inhibits pro-inflammatory Th17 cell development.[2][3]Has been reported to have potential off-target effects, including activity at LXRα.[1] Some studies suggest REV-ERB-independent effects on cell metabolism and proliferation.
GSK4112 Less data available in EAE models compared to SR9009 and SR12418.Modulates REV-ERB activity and can impact inflammatory responses.[4]Also reported to have potential off-target binding to LXRα.[1]

Key Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice

This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a standard model for multiple sclerosis research.

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Emulsify MOG35-55 peptide in CFA at a 1:1 ratio. A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

  • Immunization: On day 0, subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank of each mouse.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 200 µL of PBS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Use a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = forelimb paralysis; 5 = moribund).[2][5][6][7]

  • Drug Treatment: Administer SR12418 (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle control starting from the day of immunization or at the onset of clinical signs, depending on the study design.[1]

Flow Cytometry (FACS) Analysis of Th17 Cells

This protocol outlines the procedure for identifying and quantifying Th17 cells from the lymph nodes or central nervous system (CNS) of EAE mice.

Materials:

  • Single-cell suspensions from lymph nodes or CNS

  • Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against CD4, RORγt, and IL-17A

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Stimulation: Resuspend single cells in complete RPMI medium and stimulate with a cell stimulation cocktail for 4-5 hours at 37°C. This step is crucial for intracellular cytokine detection.

  • Surface Staining: Wash the cells with FACS buffer and stain for surface markers (e.g., CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular markers (e.g., RORγt and IL-17A) for 30-45 minutes at 4°C in the dark.

  • Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of CD4+RORγt+ and CD4+IL-17A+ cells using appropriate gating strategies.[8][9][10]

Bmal1-Luciferase Reporter Assay

This assay is used to determine the functional activity of REV-ERB agonists by measuring their ability to repress the transcription of Bmal1, a known REV-ERB target gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Bmal1 promoter-luciferase reporter plasmid

  • REV-ERBα expression plasmid

  • Transfection reagent

  • Luciferase assay reagent

  • Test compounds (SR12418, SR9009, GSK4112)

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the Bmal1-luciferase reporter plasmid and the REV-ERBα expression plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of the test compounds or vehicle control.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Calculate the dose-dependent repression of Bmal1 promoter activity for each compound.[11][12][13]

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

SR12418_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SR12418 SR12418 REV_ERB REV-ERBα/β SR12418->REV_ERB Agonist Binding NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 Recruitment RORgt RORγt NCoR_HDAC3->RORgt Repression of RORγt activity IL17_Gene Il17a Gene NCoR_HDAC3->IL17_Gene Transcriptional Repression Bmal1_Gene Bmal1 Gene NCoR_HDAC3->Bmal1_Gene Transcriptional Repression RORgt->IL17_Gene Transcriptional Activation IL17_Protein IL-17A Protein IL17_Gene->IL17_Protein Translation

SR12418 Signaling Pathway

EAE_Experimental_Workflow cluster_setup EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Immunization Day 0: Immunize Mice (MOG35-55/CFA) PTX_1 Day 0: PTX Injection PTX_2 Day 2: PTX Injection PTX_1->PTX_2 Treatment_Group SR12418 Treatment PTX_2->Treatment_Group Vehicle_Group Vehicle Control PTX_2->Vehicle_Group Scoring Daily Clinical Scoring Treatment_Group->Scoring Vehicle_Group->Scoring FACS Endpoint: FACS Analysis of T cells Scoring->FACS Bmal1_Luciferase_Assay_Workflow Start Start: HEK293T Cells Transfection Co-transfect: - Bmal1-Luciferase Plasmid - REV-ERBα Plasmid Start->Transfection Incubation_1 Incubate 24 hours Transfection->Incubation_1 Treatment Treat with: - SR12418 - SR9009 - GSK4112 - Vehicle Incubation_1->Treatment Incubation_2 Incubate 24 hours Treatment->Incubation_2 Lysis Cell Lysis Incubation_2->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Data Analysis: Dose-Response Curves Luminometry->Analysis

References

Validation

A Head-to-Head Comparison of REV-ERB Agonists: SR12418 and GSK4112

In the landscape of circadian rhythm and metabolic research, the nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical therapeutic targets. The development of synthetic ligands for these receptors has provided...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of circadian rhythm and metabolic research, the nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical therapeutic targets. The development of synthetic ligands for these receptors has provided researchers with powerful tools to investigate their roles in health and disease. This guide presents a detailed, data-supported comparison of two prominent REV-ERB agonists, SR12418 and GSK4112, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.

At a Glance: Key Differences

FeatureSR12418GSK4112
Primary Use In vivo and in vitro studiesPrimarily in vitro studies
Potency (REV-ERBα) IC50: 68 nM (Bmal1-luciferase reporter assay)[1]EC50: ~250-790 nM (in some assays)[2]
Potency (REV-ERBβ) IC50: 119 nM (Bmal1-luciferase reporter assay)[1]IC50: ~800 nM (Gal4 reporter assay)[2]
Pharmacokinetics Significantly improved plasma exposure in mice[3]Poor systemic exposure, not suitable for most in vivo studies[4][5]
Off-Target Activity Minimal off-target activity reported[1][3]Off-target binding to LXRα reported at higher concentrations[3]

Mechanism of Action: Shared Pathway of Transcriptional Repression

Both SR12418 and GSK4112 function as agonists of the REV-ERB nuclear receptors. Their primary mechanism of action involves mimicking the endogenous ligand, heme, to potentiate the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to REV-ERB.[6] This enhanced interaction leads to the transcriptional repression of REV-ERB target genes, a key one being Bmal1, which is a core component of the circadian clock.[2] By repressing Bmal1 and other target genes involved in metabolism and inflammation, these agonists can modulate circadian rhythms and various physiological processes.

cluster_nucleus Nucleus Agonist SR12418 or GSK4112 REVERB REV-ERBα/β Agonist->REVERB Binds to NCoR NCoR Complex REVERB->NCoR Recruits DNA REV-ERB Target Gene (e.g., Bmal1) NCoR->DNA Acts on Transcription Transcriptional Repression DNA->Transcription Leads to cluster_workflow Experimental Workflow: Bmal1 Luciferase Reporter Assay A Cell Culture (e.g., HepG2) B Co-transfection: - Bmal1-luciferase plasmid - Renilla luciferase plasmid A->B C Treatment with SR12418 or GSK4112 B->C D Cell Lysis and Luminescence Reading C->D E Data Analysis: - Normalize Firefly to Renilla - Calculate IC50 D->E

References

Comparative

Independent Verification of SR12418's Specificity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the specificity of the synthetic REV-ERB agonist, SR12418, against its predecessor, SR9009. The following sec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of the synthetic REV-ERB agonist, SR12418, against its predecessor, SR9009. The following sections present available experimental data, detailed methodologies for key specificity assays, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

SR12418 is a synthetic small molecule that acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. It was developed as a successor to SR9009 with improved potency and pharmacokinetic properties.[1] Published literature indicates that SR12418 exhibits high specificity for REV-ERBs with minimal off-target activity. However, a comprehensive quantitative dataset from broad panel screenings is not publicly available. This guide summarizes the existing data and provides context for interpreting the specificity of SR12418.

Comparative Specificity Data

While direct quantitative data from broad off-target screening panels for SR12418 is not detailed in the primary literature, the available information strongly suggests a favorable specificity profile compared to its predecessor, SR9009.

Table 1: On-Target Potency of SR12418 vs. SR9009

CompoundTargetAssay TypeIC50 / EC50Reference
SR12418 REV-ERBαBmal1-luciferase reporter assay68 nM[1]
SR12418 REV-ERBβBmal1-luciferase reporter assay119 nM[1]
SR9009REV-ERBα/βBmal1-luciferase reporter assay710 nM

Table 2: Off-Target Activity Profile of SR12418 and SR9009

CompoundScreening PanelKey FindingsReference
SR12418 CEREP (Eurofins Scientific) Panel (84 targets including GPCRs, ion channels, and transporters)Minimal off-target activity observed. (Note: Quantitative data not publicly available)[1]
SR12418 Nuclear Receptor PanelNo significant activity at other nuclear receptors tested.[1]
SR9009Various studiesRecent evidence suggests potential REV-ERB-independent effects on cell proliferation and metabolism.[2][3]

It is important to note that while SR12418 is reported to have a clean off-target profile, the absence of publicly available quantitative data from the CEREP panel is a limitation. In contrast, recent studies have raised concerns about the specificity of SR9009, indicating that some of its biological effects may be independent of REV-ERB activation.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the specificity of a compound like SR12418.

Broad Off-Target Liability Screening (e.g., Eurofins SafetyScreen Panels)

This type of screening is crucial for identifying potential off-target interactions early in drug development.

Objective: To assess the binding of a test compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Methodology:

  • Assay Format: Typically performed as radioligand binding assays.

  • Test Concentration: The test compound is usually screened at a single high concentration (e.g., 10 µM) in duplicate.[4]

  • Procedure:

    • A specific radioligand for each target is incubated with a preparation of the target receptor/enzyme (e.g., cell membranes).

    • The test compound is added to the incubation mixture.

    • The amount of radioligand binding to the target is measured in the presence and absence of the test compound.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) suggests a potential interaction and warrants further investigation with dose-response studies to determine the IC50.[5]

Nuclear Receptor Specificity Profiling (Luciferase Reporter Assay)

This cell-based assay is used to determine if a compound activates or inhibits other nuclear receptors.

Objective: To measure the ability of a test compound to modulate the transcriptional activity of a panel of nuclear receptors.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

  • Plasmids:

    • Reporter Plasmid: Contains a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest.

    • Expression Plasmid: Encodes the full-length nuclear receptor or its ligand-binding domain.

  • Procedure:

    • Cells are co-transfected with the reporter and expression plasmids.

    • The transfected cells are then treated with the test compound at various concentrations.

    • After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: An increase or decrease in luciferase activity compared to vehicle-treated cells indicates that the compound is an agonist or antagonist, respectively, for the tested nuclear receptor. Dose-response curves are generated to determine EC50 or IC50 values.[6]

Visualizations

Signaling Pathway

The following diagram illustrates the established signaling pathway through which REV-ERBα regulates TH17 cell differentiation, a key mechanism of action for SR12418.

REV_ERB_TH17_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus TGFb TGF-β RORgt RORγt TGFb->RORgt induces IL6 IL-6 STAT3 STAT3 IL6->STAT3 activates STAT3->RORgt promotes transcription RORE ROR Response Element (on Il17a gene) RORgt->RORE binds & activates REV_ERBa REV-ERBα REV_ERBa->RORE binds & represses (competes with RORγt) SR12418 SR12418 SR12418->REV_ERBa activates Il17a IL-17A Gene RORE->Il17a drives transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Il17a->Pro_inflammatory_Cytokines leads to production of

Figure 1. REV-ERBα signaling in TH17 cells and the action of SR12418.

Experimental Workflow

The diagram below outlines a typical workflow for the independent verification of a compound's specificity.

Specificity_Verification_Workflow start Test Compound (e.g., SR12418) primary_assay Primary Target Engagement Assay (e.g., REV-ERBα/β Luciferase Assay) start->primary_assay broad_screen Broad Off-Target Screen (e.g., CEREP Safety Panel) primary_assay->broad_screen If potent nr_panel Nuclear Receptor Selectivity Panel (Luciferase Reporter Assays) primary_assay->nr_panel If potent data_analysis Data Analysis and Comparison (Determine IC50/EC50 values) broad_screen->data_analysis nr_panel->data_analysis conclusion Conclusion on Specificity Profile data_analysis->conclusion

Figure 2. Experimental workflow for verifying compound specificity.

References

Validation

SR12418: A Novel REV-ERBα Agonist with Therapeutic Potential in Autoimmune Disease

A comparative analysis of the novel nuclear receptor agonist SR12418 against existing therapies for Th17-driven autoimmune diseases, supported by experimental data and detailed methodologies. SR12418, a potent and specif...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel nuclear receptor agonist SR12418 against existing therapies for Th17-driven autoimmune diseases, supported by experimental data and detailed methodologies.

SR12418, a potent and specific synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), has emerged as a promising therapeutic candidate for autoimmune disorders. By modulating the core circadian clock machinery, SR12418 exerts significant anti-inflammatory effects, primarily through the suppression of T helper 17 (Th17) cell differentiation and function. This guide provides a detailed comparison of SR12418 with existing treatments for autoimmune diseases, including other REV-ERBα agonists, corticosteroids, and anti-TNFα biologics, supported by available preclinical data.

Comparative Efficacy and Potency

SR12418 demonstrates superior potency and an improved pharmacokinetic profile compared to the first-generation REV-ERB agonist, SR9009. In preclinical models of autoimmune disease, SR12418 has shown significant efficacy in reducing disease severity.

Table 1: In Vitro Potency of REV-ERB Agonists

CompoundTargetIC50 (nM)Reference
SR12418 REV-ERBα68[1]
REV-ERBβ119[1]
SR9009REV-ERBα~710
REV-ERBβ~710

Table 2: Efficacy of SR12418 in Experimental Autoimmune Encephalomyelitis (EAE) Model

TreatmentDosagePeak Clinical ScoreDisease IncidenceKey OutcomesReference
SR12418 50 mg/kg, b.i.d.Significantly reduced vs. vehicle~20% (vs. 90% in vehicle)Delayed onset and reduced severity of disease; Reduced CNS infiltration of Th17 cells.[2]
Vehicle--90%-[2]
Dexamethasone50 mg/kg (single dose)Significantly reduced vs. EAE controlNot reportedAttenuated motor signs and delayed peak serum corticosterone.[3]

Table 3: Efficacy of SR12418 in Colitis Model

TreatmentDosageKey OutcomesReference
SR12418 50 mg/kg, b.i.d.Significantly ameliorated clinical and histopathological severity; Reduced inflammatory mediators.[1]
Anti-TNFα (Infliximab)5 mg/kgEffective in inducing remission in a subgroup of patients.[4][5][6]

Mechanism of Action: Targeting the Th17 Pathway

SR12418's therapeutic effect is primarily attributed to its role as a REV-ERBα agonist, which leads to the transcriptional repression of key genes involved in Th17 cell differentiation and function. REV-ERBα competes with the pro-inflammatory transcription factor RORγt, a master regulator of Th17 cell development. By enhancing REV-ERBα activity, SR12418 effectively dampens the Th17-mediated inflammatory response.

cluster_0 T-Cell Differentiation cluster_1 Transcriptional Regulation cluster_2 Pharmacological Intervention Naive T-Cell Naive T-Cell Th17 Cell Th17 Cell Naive T-Cell->Th17 Cell TGF-β, IL-6 RORgt RORγt Th17 Cell->RORgt REV_ERBa REV-ERBα Th17 Cell->REV_ERBa IL17 IL-17 Gene RORgt->IL17 Activation REV_ERBa->IL17 Repression Inflammation Inflammation IL17->Inflammation SR12418 SR12418 SR12418->REV_ERBa Agonist

SR12418 Mechanism of Action

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for REV-ERBα Activity

This assay is designed to measure the binding of SR12418 to REV-ERBα and its ability to recruit a co-repressor peptide.

Materials:

  • Recombinant REV-ERBα ligand-binding domain (LBD)

  • Fluorescently labeled co-repressor peptide (e.g., from NCoR)

  • SR12418

  • Assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40)

  • 384-well black, low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of SR12418 in the assay buffer.

  • In a 384-well plate, add the REV-ERBα LBD and the fluorescently labeled co-repressor peptide to each well.

  • Add the serially diluted SR12418 or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the concentration of SR12418 to determine the IC50 value.[7]

cluster_workflow TR-FRET Assay Workflow A Prepare Reagents (REV-ERBα, Peptide, SR12418) B Dispense into 384-well Plate A->B C Incubate at RT B->C D Read TR-FRET Signal C->D E Calculate Ratio & IC50 D->E cluster_workflow Th17 Differentiation & FACS Workflow A Isolate Naive CD4+ T-Cells B Activate with α-CD3/α-CD28 A->B C Differentiate with TGF-β & IL-6 +/- SR12418 B->C D Restimulate with PMA/Ionomycin C->D E Surface & Intracellular Staining (CD4, IL-17, RORγt) D->E F Flow Cytometry Analysis E->F

References

Safety & Regulatory Compliance

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